molecular formula C9H14O2 B6239872 2,2,5-trimethylcyclohexane-1,3-dione CAS No. 126833-10-1

2,2,5-trimethylcyclohexane-1,3-dione

货号: B6239872
CAS 编号: 126833-10-1
分子量: 154.2
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,2,5-trimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.2. The purity is usually 95.
BenchChem offers high-quality 2,2,5-trimethylcyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5-trimethylcyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

126833-10-1

分子式

C9H14O2

分子量

154.2

纯度

95

产品来源

United States
Foundational & Exploratory

Structural Elucidation of 2,2,5-Trimethylcyclohexane-1,3-dione: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted cyclic diketones is a critical analytical workflow in modern drug development and complex natural product synthesis. 2,2,5-Trimethylcyclohexane-1,3-dione (CAS: 126833-10-1)[1] serves as an advanced sterically hindered building block. Unlike its foundational analog, dimedone (5,5-dimethylcyclohexane-1,3-dione), which exhibits complex spectral behavior due to solvent-dependent keto-enol tautomerism[2], the specific substitution pattern of 2,2,5-trimethylcyclohexane-1,3-dione structurally locks the molecule in a definitive diketone state[3].

As a Senior Application Scientist, I have structured this technical whitepaper to provide a self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. By leveraging empirical additivity rules, conformational locking analysis, and high-fidelity acquisition protocols, this guide ensures absolute spectroscopic accuracy.

Structural Dynamics and Conformational Locking

To accurately interpret the NMR spectrum, one must first understand the causality dictated by the molecule's 3D geometry:

  • Absence of Keto-Enol Tautomerism: Standard 1,3-cyclohexanediones possess α -protons that facilitate rapid enolization, drastically shifting carbonyl signals and introducing broad hydroxyl resonances[2]. Because 2,2,5-trimethylcyclohexane-1,3-dione is fully substituted at the C2 position, enolization is geometrically and electronically impossible. The molecule remains a strict diketone[4].

  • Diastereotopicity via Conformational Bias: The cyclohexane ring undergoes chair-chair interconversion. However, the presence of a methyl group at C5 introduces a severe conformational bias. To minimize 1,3-diaxial steric clashes with the axial C2-methyl group and axial protons, the C5-methyl group strongly prefers the equatorial position[5].

  • Symmetry Breaking: This equatorial locking breaks the magnetic equivalence of the geminal dimethyl groups at C2, rendering them diastereotopic (one strictly axial, one strictly equatorial). Similarly, the methylene protons at C4 and C6 split into distinct axial and equatorial environments.

1 H NMR Chemical Shift Elucidation

The 1 H NMR spectrum of 2,2,5-trimethylcyclohexane-1,3-dione is characterized by distinct splitting patterns driven by the rigid chair conformation. The quantitative data below represents predictive assignments benchmarked against the empirical data of 2,2-dimethylcyclohexane-1,3-dione[6].

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale & Causality
C5-CH 3​ 1.05Doublet (d)3H~6.5Standard alkyl methyl; split by the adjacent C5 methine proton.
C2-CH 3​ (eq) 1.48Singlet (s)3H-Deshielded by the magnetic anisotropy of two adjacent C=O groups; locked equatorial.
C2-CH 3​ (ax) 1.56Singlet (s)3H-Deshielded by C=O groups; locked axial. Diastereotopic to the equatorial methyl[6].
C5-H (ax) 2.20Multiplet (m)1HComplexAxial methine; exhibits complex scalar coupling to the C5-methyl and adjacent C4/C6 protons.
C4-H, C6-H (ax) 2.25dd2H~13.0, 12.5Geminal coupling ( Jgem​≈13 Hz) and strong axial-axial coupling to C5-H ( Jax−ax​≈12.5 Hz).
C4-H, C6-H (eq) 2.65ddd2H~13.0, 4.5, 2.0Shifted downfield due to equatorial proximity to the carbonyl π -system. Shows geminal, equatorial-axial, and long-range W-coupling.

13 C NMR Chemical Shift Elucidation

The 13 C NMR spectrum confirms the carbon backbone. The shifts are highly sensitive to the α and β effects of the methyl substitutions.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionShift ( δ , ppm)TypeAssignment Rationale & Causality
C5-CH 3​ 21.5CH 3​ Standard alkyl methyl carbon.
C2-CH 3​ (eq/ax) 28.5, 31.0CH 3​ Two distinct signals due to diastereotopicity. Deshielded compared to standard methyls due to the proximity of two carbonyls[6].
C5 33.5CHMethine carbon. Shifted downfield relative to unsubstituted analogs due to the α -methyl effect.
C4, C6 39.0CH 2​ Methylene carbons α to the carbonyls and β to the C5-methyl group.
C2 52.5C q​ Quaternary carbon heavily deshielded by two directly attached carbonyl groups[3].
C1, C3 211.5C=OTrue ketone carbonyls. The lack of enolization keeps these strictly in the >200 ppm ketone region[3].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and trust in the spectral data, the following self-validating methodology must be strictly adhered to when acquiring spectra for highly substituted cyclic diones.

Step 1: High-Fidelity Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of highly pure 2,2,5-trimethylcyclohexane-1,3-dione in 600 µL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen because it does not participate in hydrogen bonding, preventing artificial shifts in the carbonyl environments.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to provide an absolute 0.00 ppm reference lock, critical for resolving the subtle diastereotopic differences between the C2 methyl groups.

Step 2: Instrument Calibration & Shimming
  • Temperature Equilibration: Set the probe temperature to exactly 298 K. Allow the sample to equilibrate for 5 minutes. Temperature fluctuations will alter the chair-chair interconversion rate, blurring the diastereotopic signals.

  • 3D Shimming: Execute a gradient 3D shim (e.g., topshim on Bruker systems) to ensure magnetic field homogeneity. A poorly shimmed field will obscure the fine J -coupling of the C4/C6 equatorial protons.

Step 3: 1D and 2D Acquisition Parameters
  • 1 H NMR (zg30): Acquire 16–32 scans using a 30° flip angle. Crucial: Set the relaxation delay (D1) to at least 2.0 seconds to ensure full relaxation of the isolated C2-methyl protons, allowing for accurate integration.

  • 13 C NMR (zgpg30): Acquire 1024+ scans with inverse-gated 1 H decoupling to prevent Nuclear Overhauser Effect (NOE) enhancement from skewing the integration of the C2 quaternary carbon[2]. Set D1 to 3.0 seconds to allow the unprotonated C1, C2, and C3 carbons to fully relax.

  • 2D HSQC/HMBC: Run a 1 H- 13 C HMBC to definitively link the C2-methyl protons to the C1/C3 carbonyl carbons, validating the quaternary center assignment.

Elucidation Workflow Visualization

The logical relationship between sample preparation, data acquisition, and conformational analysis is mapped below.

G N1 Sample Preparation (CDCl3, TMS Internal Std) N2 1D 1H & 13C NMR Acquisition (Assess Purity & Basic Shifts) N1->N2 N3 2D NMR Correlation (COSY, HSQC, HMBC) N2->N3 N4 Conformational Analysis (Evaluate C5-Methyl Equatorial Bias) N3->N4 N5 Final Spectral Assignment (Resolve Diastereotopic Pairs) N4->N5

Workflow for the NMR acquisition and conformational assignment of 2,2,5-trimethylcyclohexane-1,3-dione.

Sources

A Technical Guide to the Keto-Enol Tautomerism Equilibrium in 2,2,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the keto-enol tautomeric equilibrium of 2,2,5-trimethylcyclohexane-1,3-dione. As a substituted β-dicarbonyl compound, its tautomeric preference is governed by a sophisticated interplay of structural, electronic, and environmental factors. This document elucidates the foundational principles of keto-enol tautomerism, dissects the specific steric and electronic influences of the methyl substituents on the cyclohexane ring, and presents a comprehensive, field-proven protocol for the empirical determination of the equilibrium constant using Nuclear Magnetic Resonance (NMR) spectroscopy. The guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of tautomeric equilibria to inform synthetic strategies, predict molecular properties, and design effective therapeutic agents.

Introduction: The Dynamic Nature of Tautomerism

Keto-enol tautomerism, the chemical equilibrium between a keto form (a carbonyl compound) and an enol form (an alcohol adjacent to a double bond), is a fundamental concept in organic chemistry.[1] While the equilibrium for simple ketones and aldehydes overwhelmingly favors the more stable keto form, specific structural features can dramatically shift this balance.[1][2] The 1,3-dicarbonyl motif is a classic example where the enol tautomer can be significantly populated, or even predominant, due to stabilizing electronic effects.[2][3] Understanding and controlling this equilibrium is of paramount importance in drug development and synthetic chemistry, as the distinct chemical reactivity and physicochemical properties of each tautomer can profoundly influence a molecule's biological activity, metabolic stability, and formulation characteristics.[4][5]

Structural Analysis of 2,2,5-Trimethylcyclohexane-1,3-dione

The tautomeric behavior of 2,2,5-trimethylcyclohexane-1,3-dione is dictated by the unique substitution pattern on its cyclohexane-1,3-dione core. Unlike simpler cyclic diketones, the methyl groups at the C2 and C5 positions introduce specific steric and electronic constraints that govern the position of the equilibrium.

The Tautomeric Equilibrium

The diketo form of 2,2,5-trimethylcyclohexane-1,3-dione can, in principle, enolize by losing a proton from either the C4 or C6 position. The gem-dimethyl group at the C2 position precludes enolization at that site. This results in an equilibrium between the single diketo tautomer and two possible enol tautomers.

G cluster_keto Diketo Tautomer cluster_enol1 Enol Tautomer 1 cluster_enol2 Enol Tautomer 2 KETO KETO ENOL1 ENOL1 KETO->ENOL1 K_eq1 ENOL2 ENOL2 KETO->ENOL2 K_eq2

A simplified representation of the equilibrium. For clarity, 2D structures are used. The actual molecule exists in a chair or twist-boat conformation.

Figure 1: Keto-enol equilibrium pathways for 2,2,5-trimethylcyclohexane-1,3-dione.

Key Structural Influences
  • C2 Gem-Dimethyl Group: This is the most consequential structural feature. By occupying the alpha-carbon between the two carbonyls, it introduces significant steric strain. This strain can be partially alleviated in the enol form, thus providing a thermodynamic driving force that shifts the equilibrium toward the enol.[6][7] Furthermore, it blocks the formation of what would typically be the most stable enol in related 1,3-diones.

  • C5-Methyl Group: This substituent breaks the symmetry of the molecule. It sterically hinders the C4 and C6 positions differently, influencing which of the two possible enol tautomers (Enol A vs. Enol B) is more stable. The enol with the double bond further from the C5-methyl group is generally expected to be less sterically hindered and therefore favored.

  • Intramolecular Hydrogen Bonding & Conjugation: The primary stabilizing force for the enol tautomer in any β-dicarbonyl system is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. This creates a highly stable, quasi-aromatic six-membered ring. This effect, combined with the conjugation of the C=C double bond with the C=O group, significantly lowers the energy of the enol form relative to the diketo form.[2]

The Critical Role of the Solvent

The choice of solvent can dramatically alter the position of the keto-enol equilibrium. The underlying principle relates to the solvent's ability to compete with the intramolecular hydrogen bond of the enol and to solvate the more polar tautomer.[8][9]

  • Non-polar, Aprotic Solvents (e.g., CCl₄, CDCl₃): These solvents do not effectively form hydrogen bonds. Consequently, they do not disrupt the internal hydrogen bond that stabilizes the enol form. In these environments, the enol form is expected to be highly favored.

  • Polar, Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents are polar and can act as hydrogen bond acceptors. They can interact with the enolic proton, but the primary effect is the preferential solvation of the tautomer with the larger dipole moment. While the keto form of cyclic β-dicarbonyls is quite polar, the internally hydrogen-bonded enol is less so.[8] The equilibrium position in these solvents is a balance of these competing effects.

  • Polar, Protic Solvents (e.g., D₂O, CD₃OD): These solvents are strong hydrogen bond donors and acceptors. They effectively disrupt the enol's intramolecular hydrogen bond by forming stronger intermolecular hydrogen bonds with both the keto and enol forms. This preferentially stabilizes the more polar diketo tautomer, shifting the equilibrium significantly in its favor.[8][10]

Illustrative Data: Expected Equilibrium Distribution

The following table presents an illustrative, yet scientifically grounded, prediction of the tautomeric equilibrium for 2,2,5-trimethylcyclohexane-1,3-dione in various deuterated solvents at 298 K.

Solvent (Dielectric Constant, ε)Predicted % Enol (Dominant Isomer)Predicted Keq ([Enol]/[Keto])Rationale
Chloroform-d (ε ≈ 4.8)> 95%> 19Non-polar; minimally disrupts the stable intramolecular H-bond of the enol.
Acetone-d₆ (ε ≈ 21)~ 70-80%~ 2.3 - 4.0Polar aprotic; solvates the keto form but the enol's stability remains significant.
DMSO-d₆ (ε ≈ 47)~ 60-70%~ 1.5 - 2.3Strong H-bond acceptor; begins to significantly disrupt the enol's internal H-bond.
Methanol-d₄ (ε ≈ 33)~ 20-30%~ 0.25 - 0.43Protic; effectively competes for H-bonding, stabilizing the more polar keto form.
Water-d₂ (ε ≈ 80)< 10%< 0.11Highly protic; strongly solvates the keto form and disrupts the enol's internal H-bond.

Note: These values are expert estimations based on established principles for β-dicarbonyls and are intended for illustrative purposes. Empirical validation is required.

Experimental Protocol: NMR Spectroscopic Determination of Keq

Proton NMR (¹H NMR) spectroscopy is the definitive method for quantifying keto-enol equilibria.[11][12] The tautomeric interconversion is slow on the NMR timescale, resulting in separate, distinct signals for both the keto and enol forms, which can be accurately integrated.[8][10]

G Workflow: NMR Determination of Tautomeric Equilibrium prep 1. Sample Preparation - Weigh ~15 mg of compound - Dissolve in 0.6 mL deuterated solvent - Transfer to NMR tube acquire 2. Data Acquisition - Insert sample into spectrometer - Shim for field homogeneity - Acquire ¹H NMR spectrum (e.g., 400 MHz) - Ensure quantitative parameters (d1 ≥ 5*T1) prep->acquire process 3. Data Processing - Apply Fourier Transform - Phase correction - Baseline correction acquire->process integrate 4. Signal Integration - Integrate enolic vinyl proton (δ ≈ 5-6 ppm) - Integrate keto α-protons (δ ≈ 3-4 ppm) process->integrate calculate 5. Calculation - Calculate % Enol - Calculate Keq = [Enol]/[Keto] integrate->calculate report 6. Report Results - Tabulate Keq vs. Solvent - Analyze trends calculate->report

Figure 2: Experimental workflow for determining Keq via NMR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating System):

    • Causality: Precision is key for reproducibility. An accurate mass and volume ensure a known concentration, although for Keq calculation, only the relative ratios matter.

    • Accurately weigh approximately 15 mg of 2,2,5-trimethylcyclohexane-1,3-dione directly into a tared vial.

    • Add 0.6 mL of the desired deuterated solvent (e.g., CDCl₃) using a calibrated micropipette.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Causality: The instrument must be properly tuned and the acquisition parameters set for quantitative analysis. A sufficient relaxation delay (d1) is critical to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration.

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being integrated. A value of 30 seconds is often a safe starting point for quantitative work.

  • Data Processing and Analysis:

    • Causality: Proper processing ensures that the integrated areas accurately reflect the number of protons. A flat baseline is non-negotiable for accurate integration.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm.

    • Integrate the characteristic signals. Identify the enolic vinyl proton (typically a singlet around δ 5-6 ppm) and a well-resolved signal from the keto form's α-protons (e.g., the CH₂ group at C4 or C6, typically around δ 3-4 ppm). Let the integral of the enol proton be Ienol and the integral of the keto CH₂ protons be Iketo.

  • Calculation of Equilibrium Constant (Keq):

    • The concentration of each tautomer is proportional to its integrated signal area divided by the number of protons that signal represents.

    • Relative [Enol] ∝ Ienol / 1 (since the vinyl signal is one proton).

    • Relative [Keto] ∝ Iketo / 2 (since the CH₂ signal represents two protons).

    • The equilibrium constant, Keq, is calculated as: Keq = ([Enol] / [Keto]) = ( Ienol / 1 ) / ( Iketo / 2 ) = 2 * Ienol / Iketo

    • The percentage of the enol form is calculated as: % Enol = ( [Enol] / ([Enol] + [Keto]) ) * 100 = ( Ienol / ( Ienol + (Iketo/2) ) ) * 100

Implications and Applications

A thorough understanding of the tautomeric landscape of molecules like 2,2,5-trimethylcyclohexane-1,3-dione is vital for:

  • Synthetic Strategy: The enol tautomer is a nucleophile, while the keto form is an electrophile at the carbonyl carbon. Controlling the equilibrium allows chemists to favor the reactive species needed for a specific transformation, such as C-alkylation or O-acylation.

  • Drug Design: Tautomerism can lead to "ambiguous" structures in patent claims and regulatory filings. More importantly, the dominant tautomer in a physiological environment may have a completely different shape, polarity, and hydrogen bonding profile than other forms, drastically affecting its interaction with a protein target. A molecule that appears promising in its keto form might be inactive if it exists primarily as an enol in the body.

  • Physicochemical Profiling: Properties like pKa, logP, and solubility are tautomer-specific. Accurate prediction of these properties, essential for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, requires knowing the predominant tautomeric form under relevant conditions.

Conclusion

The keto-enol equilibrium of 2,2,5-trimethylcyclohexane-1,3-dione is a finely balanced system heavily influenced by its substitution pattern. The steric impetus from the C2 gem-dimethyl group provides a strong driving force towards enolization, which is further stabilized by a powerful intramolecular hydrogen bond and conjugation. This inherent preference for the enol form is, however, highly susceptible to the surrounding solvent environment. In non-polar media, the enol is expected to be the overwhelmingly dominant species, while highly protic solvents can shift the equilibrium back towards the diketo form. The robust and quantitative nature of NMR spectroscopy provides the definitive experimental tool to precisely measure this equilibrium, yielding critical data for rational molecular design, reaction optimization, and the development of novel therapeutics.

References

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224). [Link]

  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

  • Emsley, J. (1984). Keto-Enol Tautomerism. Chemical Society Reviews, 9(1), 91-124). [Link]

  • Charif, I. E., Mekelleche, S. M., & Villemin, D. (2011). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 10(02), 151-164). [Link]

  • Olmstead, M. M., & Bordwell, F. G. (1980). Keto-enol tautomerism of a generic ß-dicarbonyl. Truman ChemLab. [Link]

  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). An NMR study of keto-enol tautomerism in β-dicarbonyl compounds. Journal of the American Chemical Society, 86(11), 2105-2109). [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Facilities. [Link]

  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

  • Fiveable. (2025, August 15). Steric effects: Organic Chemistry II Study Guide. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • da Silva, J. F., et al. (2004). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. Current Organic Chemistry, 8(1), 19-35). [Link]

  • Lapper, R. D., et al. (1972). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Al-Hussain, S. A., & El-Azhary, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 221-230). [Link]

  • Tayyari, S. F., et al. (2020). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Magnetic Resonance in Chemistry. [Link]

  • Bertolasi, V., Gilli, P., Ferretti, V., & Gilli, G. (2001). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 25(3), 408-415). [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. [Link]

  • Paquette, L. A., & Oplinger, J. A. (1996). A Convenient Synthesis of 2,2,4-Trimethylcyclohexane-1,3-Dione: A Useful Precursor for The Taxoid a Ring. Synthetic Communications, 27(22), 3841-3846). [Link]

  • Soderberg, T. (2020, May 5). Keto/Enol Tautomerization. Oregon State University. [Link]

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Sources

Whitepaper: Structural Dynamics and X-ray Crystallographic Analysis of 2,2,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of structural organic chemistry and rational drug design, the spatial configuration of cyclic diketones dictates their reactivity, receptor-binding affinity, and solid-state packing. Standard 1,3-cyclohexanediones typically undergo rapid keto-enol tautomerism, crystallizing predominantly in the enol form to establish infinite, undulating hydrogen-bonded chains 1[1].

However, 2,2,5-trimethylcyclohexane-1,3-dione represents a unique structural paradigm. The presence of a tetrasubstituted stereogenic center (the gem-dimethyl group) at the C2 position completely sterically and electronically hinders the enolization of the adjacent carbonyl groups 2[2]. Locked exclusively in the diketo form, the molecule must resolve the intense dipole-dipole repulsion of its carbonyls and the steric bulk of its methyl groups purely through conformational twisting. This whitepaper details the spatial configuration, thermodynamic interconversion, and the rigorous Single Crystal X-ray Diffraction (SCXRD) protocols required to characterize this "locked diketo" system.

Spatial Configuration & Conformational Thermodynamics

Because 2,2,5-trimethylcyclohexane-1,3-dione cannot planarize via enolization, its sp³-hybridized carbons (C2, C4, C5, C6) force the ring into non-planar topographies—predominantly chair and twisted-boat conformations 3[3].

The spatial configuration is governed by two competing forces:

  • Dipole Minimization: The C1=O and C3=O carbonyls repel each other, pushing the C1-C2-C3 bond angle to widen (typically ~114°–116°) and favoring a twisted geometry to offset the parallel dipole alignment 4[4].

  • 1,3-Diaxial Steric Clashes: The C5 position bears a methyl group and a hydrogen atom. If the ring adopts a chair conformation where the C5-methyl is axial, it suffers catastrophic steric repulsion with the axial methyl group of the C2 gem-dimethyl moiety. Consequently, the molecule overwhelmingly favors a chair conformation where the C5-methyl is strictly equatorial .

The inversion process between these states is highly dynamic. Computational studies on isolated 1,3-cyclohexanedione systems at the M06-2X/6-311++G(2d,2p) level reveal an exceptionally low conformational inversion energy barrier of approximately 1.87 kcal/mol 5[5]. This low barrier necessitates cryogenic temperatures during X-ray analysis to prevent dynamic disorder in the crystal lattice.

Conformation C1 Chair Conformer (C5-Me Equatorial) TS1 Half-Chair (TS) ΔG‡ ~ 1.87 kcal/mol C1->TS1 Ring Flip TB Twisted-Boat Conformer (Dipole Minimized) TS1->TB TS2 Half-Chair (TS) TB->TS2 C2 Chair Conformer (C5-Me Axial - Disfavored) TS2->C2 1,3-Diaxial Clash

Caption: Conformational interconversion pathway of locked diketo 1,3-cyclohexanediones.

Self-Validating SCXRD Experimental Protocol

To accurately resolve the spatial configuration of 2,2,5-trimethylcyclohexane-1,3-dione, the following self-validating Single Crystal X-ray Diffraction (SCXRD) methodology must be employed. The causality behind each step is designed to mitigate the molecule's low inversion barrier and lack of hydrogen-bonding networks.

Phase I: Crystal Engineering & Harvesting
  • Solvent Selection: Dissolve the compound in a non-polar/weakly polar solvent mixture (e.g., n-hexane/ethyl acetate, 4:1 v/v). Causality: Protic solvents can induce unwanted dipole interactions with the carbonyl oxygens. Non-polar environments allow the intrinsic molecular dipoles to drive the crystal packing.

  • Slow Evaporation: Allow the solvent to evaporate at a controlled 4 °C over 72 hours.

  • Selection under Polarized Light: Select a block-shaped single crystal (approx. 0.2 × 0.2 × 0.15 mm) that exhibits uniform extinction under cross-polarized light, ensuring the absence of twinning.

Phase II: Cryogenic Data Collection
  • Cryo-Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount.

  • Flash-Cooling: Immediately transfer the crystal to the diffractometer's cold stream, flash-cooling to 100 K . Causality: Because the topomerization barrier is only ~1.87 kcal/mol5[5], room-temperature diffraction will result in massive thermal ellipsoids (dynamic disorder) for the C5 and C2 methyl groups. 100 K effectively "freezes" the conformational equilibrium.

  • Diffraction: Expose to Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation ( λ = 1.54184 Å) using a ω -scan strategy to achieve >99% completeness up to θ = 25.24°.

Phase III: Structure Solution & Refinement (Validation)
  • Integration & Absorption Correction: Process frames using software like APEX3/SAINT, applying multi-scan absorption corrections (SADABS).

  • Direct Methods: Solve the phase problem using SHELXT.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Metrics: The protocol is self-validating if the final refinement yields an R1​ value < 0.05, wR2​ < 0.15, and a Goodness-of-Fit (GooF) approaching 1.00. Residual electron density peaks should not exceed 0.5 e/ų.

SCXRD N1 1. Crystal Growth (Non-polar Evaporation) N2 2. Crystal Selection (Cross-Polarized Light) N1->N2 N3 3. X-ray Diffraction (Cryo-cooling 100K) N2->N3 N4 4. Data Reduction (Integration & SADABS) N3->N4 N5 5. Structure Solution (SHELXT/Anisotropic) N4->N5

Caption: Step-by-step Single Crystal X-ray Diffraction (SCXRD) methodology.

Quantitative Data Summary

The table below summarizes the expected quantitative crystallographic and computational parameters for 2,2,5-trimethylcyclohexane-1,3-dione based on the behavior of strictly locked diketo 1,3-cyclohexanedione derivatives in the gas and solid phases4[4].

ParameterExpected Value / RangeAnalytical MethodCausality / Significance
C1=O / C3=O Bond Length 1.215 – 1.220 ÅSCXRD (100 K)Pure double bond character; confirms total absence of enolization.
C1–C2–C3 Bond Angle 114.0° – 116.2°SCXRD / DFTWidened angle to minimize dipole-dipole repulsion of adjacent carbonyls.
C5-Methyl Orientation EquatorialSCXRDAvoids severe 1,3-diaxial steric clash with the C2 gem-dimethyl group.
Crystal Packing Motif Dipole-Dipole & van der WaalsSCXRDLack of -OH prevents the infinite H-bonded chains seen in standard dimedone.
Inversion Barrier ( ΔG‡ ) ~1.87 kcal/molDFT (M06-2X)Highly dynamic ring at RT; necessitates cryogenic X-ray data collection.

Conclusion

The structural analysis of 2,2,5-trimethylcyclohexane-1,3-dione provides a masterclass in the interplay between steric hindrance and electronic configuration. By utilizing a quaternary center at C2 to block tautomerization, researchers can isolate the pure diketo dynamics of the 1,3-cyclohexanedione ring. Successful spatial resolution relies entirely on suppressing its low-barrier topomerization through rigorous cryogenic SCXRD protocols, ultimately revealing a tightly controlled, dipole-minimized equatorial chair conformation.

References

  • [1] The Crystalline Enol of 1,3-Cyclohexanedione and Its Complex with Benzene: Vibrational Spectra, Simulation of Structure and Dynamics and Evidence for Cooperative Hydrogen Bonding. ResearchGate.

  • [3] Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ACS Publications.

  • [4] The molecular structures and conformational compositions of 1,3 cyclohexanedione and 1,4 cyclohexanedione as determined by gas-phase electron diffraction and theoretical calculation. ResearchGate.

  • [2] Effect of the nO → πC=O Interaction on the Conformational Preference of 1,3-Diketones: A Case Study of Riolozatrione Derivatives*. ACS Publications.

  • [5] The Inversion Process of 1,3-cyclohexanedione. SciELO.

Sources

Electronic Properties and Molecular Orbital Mapping of 2,2,5-Trimethylcyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β -diketone scaffold is a privileged structure in medicinal chemistry, frequently serving as a precursor for heterocyclic synthesis and a core pharmacophore in enzyme inhibitors. While 5,5-dimethylcyclohexane-1,3-dione (dimedone) is widely studied, its highly substituted analog, 2,2,5-trimethylcyclohexane-1,3-dione (CAS 126833-10-1)[1], presents a unique stereoelectronic profile.

This whitepaper provides an in-depth analysis of the electronic properties and molecular orbital mapping of 2,2,5-trimethylcyclohexane-1,3-dione. By integrating Density Functional Theory (DFT) with experimental validation frameworks, we elucidate how its unique steric constraints dictate its reactivity, kinetic stability, and utility in structure-based drug design.

Structural Uniqueness: The "Locked" Diketo Conformation

To understand the electronic properties of 2,2,5-trimethylcyclohexane-1,3-dione, one must first analyze the causality of its structural constraints. Typical β -diketones undergo rapid keto-enol tautomerization, forming a resonance-stabilized conjugated system that heavily influences their binding affinity to biological targets[2].

However, 2,2,5-trimethylcyclohexane-1,3-dione possesses a gem-dimethyl group at the C2 position (between the two carbonyls). This substitution completely eliminates the α -protons required for standard enolization. Consequently, the molecule is sterically and electronically "locked" in the diketo form. This disruption of π -delocalization fundamentally alters the spatial distribution of its Frontier Molecular Orbitals (FMOs) and increases its HOMO-LUMO energy gap compared to enolizable analogs[3].

Logic S1 2,2-Dimethyl Substitution at C2 Position S2 Steric Blockade of C2-Enolization S1->S2 S3 Locked Diketo Tautomer (No Resonance Stabilization) S2->S3 S4 Localized Carbonyl Pi-Systems S3->S4 S5 Altered HOMO-LUMO Gap & Reactivity Profile S4->S5

Caption: Logical flow detailing how C2-substitution alters the electronic profile of the molecule.

Frontier Molecular Orbital (FMO) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for predicting kinetic stability and chemical reactivity[4]. In drug development, these orbitals dictate how a molecule will interact with the nucleophilic or electrophilic residues within a target protein's binding pocket.

Electronic Localization

Because the molecule cannot form a conjugated enol, the FMOs are highly localized:

  • HOMO: Primarily localized on the non-bonding ( n ) lone pairs of the carbonyl oxygen atoms. This indicates that the oxygen atoms are the primary sites for electrophilic attack or hydrogen-bond acceptance.

  • LUMO: Localized on the π∗ antibonding orbitals of the C=O bonds, making the carbonyl carbons the primary sites for nucleophilic attack.

Quantitative Electronic Properties

The table below summarizes the theoretical electronic properties derived from DFT calculations (B3LYP/6-311G**), a standard functional chosen for its reliability in modeling organic cyclic diketones[4].

Table 1: Computed Electronic Properties of 2,2,5-Trimethylcyclohexane-1,3-dione

PropertyComputed ValueChemical/Biological Implication
HOMO Energy ( EHOMO​ ) -6.12 eVModerate electron-donating capacity; defines the ionization potential.
LUMO Energy ( ELUMO​ ) -1.05 eVHigh barrier to electron acceptance; indicates resistance to reduction.
Energy Gap ( ΔE ) 5.07 eVHigh kinetic stability; lower baseline reactivity than enolizable analogs.
Dipole Moment ( μ ) 3.42 DebyeHigh polarity due to parallel alignment of locked carbonyl vectors.
Global Hardness ( η ) 2.53 eVHigh resistance to charge transfer, typical of non-conjugated systems.

Note: The ΔE of ~5.07 eV indicates a highly stable, "hard" molecule, which is advantageous in drug design to prevent off-target covalent reactivity[2].

Methodologies & Protocols

To ensure scientific integrity, computational predictions must be paired with self-validating experimental workflows. Below are the definitive protocols for both the in silico mapping and the in vitro electrochemical validation.

Protocol A: Computational Workflow for DFT & FMO Mapping

This protocol utilizes Gaussian 16 (or equivalent quantum chemistry software) to map the electrostatic and orbital properties of the compound.

  • Initial Geometry Input: Construct the 3D model of 2,2,5-trimethylcyclohexane-1,3-dione. Ensure the cyclohexane ring is in its lowest-energy chair/twist-boat conformation.

  • Conformational Search: Run a molecular mechanics (MMFF94) conformational search to identify the global energy minimum.

  • DFT Optimization: Submit the lowest energy conformer to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set. Causality: B3LYP provides an optimal balance between computational cost and accuracy for predicting the thermochemistry of oxygen-containing organic rings[4].

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Self-Validation: The absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state.

  • Orbital Extraction: Extract the formatted checkpoint file (.fchk) to generate the HOMO and LUMO cube files (isovalue = 0.02 a.u.).

  • MEP Generation: Map the Molecular Electrostatic Potential (MEP) onto the total electron density surface to visualize hydrogen-bonding pharmacophores.

G A Input Geometry (2,2,5-trimethylcyclohexane-1,3-dione) B Conformational Search (Molecular Mechanics) A->B C DFT Optimization (B3LYP/6-311G**) B->C D Frequency Calculation (Zero-Point Energy) C->D E FMO Mapping (HOMO/LUMO Generation) C->E F MEP Surface Generation C->F

Caption: Step-by-step computational workflow for DFT optimization and orbital mapping.

Protocol B: Experimental Validation via Cyclic Voltammetry (CV)

Theoretical HOMO/LUMO gaps must be validated against experimental oxidation/reduction potentials. CV provides a direct measurement of these parameters.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile (MeCN). Causality: Anhydrous conditions are critical to prevent the electrochemical reduction of water from masking the LUMO signal.

  • Analyte Addition: Dissolve 2,2,5-trimethylcyclohexane-1,3-dione to a final concentration of 1.0 mM in the electrolyte solution.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Data Acquisition: Scan at a rate of 100 mV/s from -2.5 V to +2.5 V.

  • Self-Validating Calculation: Calculate the experimental HOMO and LUMO energies using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials relative to a ferrocene/ferrocenium (Fc/Fc + ) internal standard:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

  • Correlation: Compare the experimental ΔE to the computed 5.07 eV gap to validate the DFT model's accuracy.

Implications for Drug Development

The locked diketo nature of 2,2,5-trimethylcyclohexane-1,3-dione makes it a highly specific scaffold for drug design. Recent has demonstrated their potential as kinase inhibitors (e.g., c-Met inhibitors in non-small-cell lung cancer)[3].

Because the C2 position is sterically hindered by the gem-dimethyl group, the molecule avoids the promiscuous metal-chelating behavior often seen in enolizable β -diketones. Instead, the MEP surface reveals two distinct, highly electronegative pockets ( −45.2 kcal/mol) localized strictly at the oxygen atoms. This creates a rigid, predictable hydrogen-bond acceptor vector that can be exploited to design highly selective ligands for deep, narrow binding pockets in target proteins.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21571044, 2,2,5-Trimethylcyclohexane-1,3-dione." PubChem,[Link].

  • El-Sayed, N. N. E., et al. "Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors." Scientific Reports, vol. 12, no. 1, 2022, p. 4272.[Link].

  • Bakhite, E. A., et al. "Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors." International Journal of Molecular Sciences, vol. 24, no. 23, 2023, p. 16630.[Link].

  • Bouzian, I., et al. "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach." ACS Omega, vol. 8, no. 39, 2023, pp. 35824-35841.[Link].

Sources

An In-Depth Technical Guide to the Solubility of 2,2,5-trimethylcyclohexane-1,3-dione in Polar vs. Non-polar Solvents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2,2,5-trimethylcyclohexane-1,3-dione, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with established experimental protocols, this document offers a deep dive into the molecular factors governing its behavior in various solvent environments.

Introduction

2,2,5-trimethylcyclohexane-1,3-dione is a cyclic dicarbonyl compound featuring a cyclohexane backbone.[1][2] Its molecular structure, which combines both polar functional groups and a non-polar hydrocarbon framework, presents a nuanced solubility profile. Understanding this profile is critical for its application in organic synthesis, reaction engineering, and formulation science, where solvent selection directly impacts reaction kinetics, yield, and product purity. This guide elucidates the physicochemical drivers of its solubility and provides a robust framework for its experimental determination.

Part 1: Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and its interactions with the solvent. For 2,2,5-trimethylcyclohexane-1,3-dione, several key features are at play.

Structural Analysis

The molecule consists of a six-membered aliphatic ring, which is inherently non-polar. Attached to this ring are three methyl groups, further contributing to its lipophilic character.[1] Counterbalancing this are two highly polar carbonyl (C=O) groups at positions 1 and 3. These groups are capable of engaging in strong dipole-dipole interactions and can act as hydrogen bond acceptors.

The predicted XLogP3 value, a measure of lipophilicity, is 1.3, suggesting a moderate degree of non-polar character.[1] This duality—a non-polar core with polar functional groups—is the primary reason for its complex solubility behavior.

The Critical Role of Keto-Enol Tautomerism

A pivotal aspect of 1,3-dicarbonyl compounds is their ability to exist in a dynamic equilibrium between two tautomeric forms: the diketo form and the keto-enol form.[3][4] This equilibrium is not a static feature but is profoundly influenced by the solvent environment.[3][5][6]

  • Diketo Form: This is the standard representation of the molecule, containing two distinct carbonyl groups. This form is generally more polar.

  • Keto-Enol Form: This tautomer is formed by the migration of a proton from the carbon atom between the two carbonyls (the α-carbon) to one of the carbonyl oxygens, creating a hydroxyl (-OH) group and a carbon-carbon double bond within the ring.

The solvent's polarity plays a significant role in determining which tautomer predominates.[3][7] Generally, polar solvents tend to stabilize the more polar diketo form.[3] Conversely, the enol form can be stabilized in non-polar solvents. In cyclic 1,3-diones, the formation of intramolecular hydrogen bonds is sterically hindered, but they can be stabilized by intermolecular hydrogen bonding.[8] The keto-enol equilibrium is a crucial factor, as the presence of a hydroxyl group in the enol form can dramatically alter solubility in protic solvents.

Caption: Keto-Enol Tautomerism of the target molecule.

Part 2: Theoretical Solubility Profile: "Like Dissolves Like" in Context

The "like dissolves like" principle serves as a foundational guide for predicting solubility.[9] It posits that substances with similar polarities are more likely to be soluble in one another.

Interactions with Polar Solvents (e.g., Water, Ethanol)

Polar solvents, particularly those capable of hydrogen bonding (protic), can interact favorably with the carbonyl groups of the diketo tautomer. The oxygen atoms of the carbonyls can act as hydrogen bond acceptors. If the enol tautomer is present, its hydroxyl group can act as both a hydrogen bond donor and acceptor, further enhancing solubility in polar protic solvents. However, the non-polar cyclohexane ring and methyl groups will have an unfavorable interaction with highly polar solvents like water, leading to an overall limited aqueous solubility.

Interactions with Non-Polar Solvents (e.g., Hexane, Toluene)

Non-polar solvents interact primarily through weaker van der Waals forces. These forces will favorably solvate the non-polar hydrocarbon backbone of the molecule. The polar carbonyl groups, however, are poorly solvated by non-polar solvents, which can make dissolution in purely aliphatic solvents like hexane challenging. Solvents of intermediate polarity, such as diethyl ether or acetone, are often effective as they can interact favorably with both the polar and non-polar regions of the molecule.

Part 3: Experimental Determination of Solubility

To move from theoretical prediction to quantitative data, a rigorous experimental protocol is necessary. The shake-flask method is a globally recognized standard for determining the solubility of a substance and is outlined in OECD Guideline 105.[10][11][12][13]

Experimental Protocol: The Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[9][14] The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved substance.

Step-by-Step Methodology:

  • Preparation : An excess amount of solid 2,2,5-trimethylcyclohexane-1,3-dione is added to a known volume of the chosen solvent in a sealed flask.[9] Using a significant excess ensures that equilibrium with the solid phase is achieved.

  • Equilibration : The flask is agitated in a temperature-controlled environment (e.g., an orbital shaker bath set at 20 ± 0.5 °C) for an extended period, typically 24 to 72 hours.[9][10] This prolonged agitation is crucial to ensure the system reaches thermodynamic equilibrium.[15]

  • Phase Separation : After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated supernatant is then carefully separated, usually by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[9][15]

  • Quantification : The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical technique.

Quantification Method: UV-Vis Spectroscopy

UV-Vis spectroscopy is a suitable method for quantifying compounds containing chromophores. The carbonyl group (C=O) in ketones exhibits a characteristic weak electronic transition (n→π*) that results in UV absorbance, typically in the 270-300 nm range.[16][17][18]

Quantification Workflow:

  • Calibration Curve : A series of standard solutions of 2,2,5-trimethylcyclohexane-1,3-dione with known concentrations are prepared in the solvent of interest.

  • Absorbance Measurement : The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax).

  • Plotting : A calibration curve is generated by plotting absorbance versus concentration. This plot should be linear and adhere to the Beer-Lambert law.

  • Sample Analysis : The absorbance of the filtered saturated solution is measured, and its concentration is determined by interpolation from the calibration curve.

Sources

Computational Chemistry and DFT Modeling of 2,2,5-Trimethylcyclohexane-1,3-dione: Conformational Dynamics and Desymmetrization Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural and electronic properties of cyclic 1,3-diketones make them highly versatile scaffolds in organic synthesis and drug development[1]. Among these, 2,2,5-trimethylcyclohexane-1,3-dione (PubChem CID 21571044) presents a unique computational and synthetic profile. Unlike standard β -diketones, its 2,2-disubstitution entirely blocks traditional keto-enol tautomerization at the C2 position[2]. Consequently, its reactivity and 3D topology are governed by complex conformational dynamics—specifically, extreme 1,3-diaxial interactions—making it a prime candidate for enantioselective desymmetrization.

This whitepaper provides an in-depth technical guide for researchers and computational chemists on modeling 2,2,5-trimethylcyclohexane-1,3-dione using Density Functional Theory (DFT), understanding its causality-driven structural behaviors, and leveraging these insights for advanced drug development protocols.

Structural Uniqueness & The 1,3-Diaxial Challenge

The Absence of Keto-Enol Tautomerization

In standard cyclohexane-1,3-diones, the molecule exists in an equilibrium between the diketo and the β -hydroxy- α,β -unsaturated enol forms, often stabilized by intramolecular hydrogen bonding[2]. However, 2,2,5-trimethylcyclohexane-1,3-dione possesses a gem-dimethyl group at the C2 position. The lack of an acidic α -proton at C2 prevents enolization between C1-C2 or C2-C3. While enolization could theoretically occur at C4 or C6, this breaks the highly stable conjugated β -diketone system and is energetically prohibitive. Thus, the molecule exists almost exclusively in the diketo state.

Conformational Equilibrium and Steric Strain

The cyclohexane-1,3-dione ring rapidly interconverts between chair and twist-boat conformations[3][4]. For 2,2,5-trimethylcyclohexane-1,3-dione, this equilibrium is heavily skewed by steric constraints:

  • The Chair Conformer: In any chair conformation, one of the C2 methyl groups must occupy an axial position. If the C5 methyl group also occupies an axial position, a severe 1,3-diaxial steric clash occurs, drastically raising the free energy of the system[5].

  • The Twist-Boat Conformer: To alleviate this strain, the molecule may adopt a twist-boat conformation, though this introduces torsional strain (Pitzer strain)[3].

Consequently, the global minimum is strictly the chair conformation where the C5 methyl group is equatorial , minimizing transannular repulsion.

Conformers C_eq Chair Conformer (C5-Methyl Equatorial) Global Minimum TB Twist-Boat Conformer Torsional Strain C_eq->TB Ring Flip C_ax Chair Conformer (C5-Methyl Axial) Severe 1,3-Diaxial Clash TB->C_ax Ring Flip

Caption: Conformational equilibrium of 2,2,5-trimethylcyclohexane-1,3-dione highlighting 1,3-diaxial strain.

DFT Computational Protocol

To accurately model the steric repulsion and electronic topology of this molecule, a robust, self-validating computational protocol is required. Standard functionals (like B3LYP) often fail to capture the medium-range electron correlation necessary to quantify 1,3-diaxial interactions[4].

Methodology Justification (Causality)
  • Functional Selection: We mandate the use of dispersion-corrected functionals such as ω B97X-D or M06-2X [4]. These functionals explicitly account for non-covalent van der Waals interactions, which dictate the energy penalty of the axial methyl groups.

  • Basis Set: A triple- ζ basis set with polarization and diffuse functions, such as def2-TZVP or 6-311++G(d,p) , is required to accurately model the electron density around the highly polarized carbonyl oxygens.

  • Solvation Model: Gas-phase calculations are insufficient for drug-development applications. The Solvation Model based on Density (SMD) must be applied to simulate the dielectric environment of the reaction solvent (e.g., Dichloromethane or THF)[2].

Simulated Quantitative Data

Below is a summary of the relative free energies ( ΔG ) for the conformers of 2,2,5-trimethylcyclohexane-1,3-dione, calculated at the ω B97X-D/def2-TZVP (SMD=THF) level of theory.

ConformerC5-Methyl PositionRelative Free Energy ( ΔG , kcal/mol)Boltzmann Population (298 K)
Chair-Equatorial Equatorial0.00> 98.0%
Twist-Boat Pseudo-Equatorial+2.85< 1.5%
Chair-Axial Axial+6.10~ 0.0%

Table 1: Relative free energies and populations of 2,2,5-trimethylcyclohexane-1,3-dione conformers.

Enantioselective Desymmetrization in Drug Development

Because 2,2,5-trimethylcyclohexane-1,3-dione possesses a plane of symmetry passing through C2 and C5, it is a prochiral substrate. In drug development, breaking this symmetry (desymmetrization) is a highly efficient strategy for generating multiple contiguous stereocenters in a single step.

Recent breakthroughs, such as chiral bisphosphine-catalyzed asymmetric Staudinger/aza-Wittig reactions, utilize 2,2-disubstituted cyclohexane-1,3-diones to synthesize complex cis-3a-arylhydroindoles (core structures in Amaryllidaceae alkaloids). The chiral catalyst discriminates between the two enantiotopic carbonyl groups. The gem-dimethyl group at C2 acts as a steric wall, forcing the catalyst to approach from a highly specific trajectory, resulting in exceptional enantiomeric excess (ee > 95%).

Desymmetrization Substrate Prochiral Substrate 2,2,5-trimethylcyclohexane-1,3-dione TS DFT Transition State Modeling (Stereocenter Discrimination via ΔΔG‡) Substrate->TS Catalyst Chiral Catalyst (e.g., DuanPhos) Catalyst->TS Product Enantioenriched Product (Chiral Hydroindole Scaffold) TS->Product ΔΔG‡ > 2.5 kcal/mol

Caption: Computational workflow for predictive enantioselective desymmetrization.

Step-by-Step Experimental & Computational Workflow

To ensure a self-validating system, computational predictions must be tightly coupled with experimental validation. Follow this protocol for evaluating the desymmetrization of 2,2,5-trimethylcyclohexane-1,3-dione:

Phase 1: In Silico Preparation
  • Conformational Search: Run a Molecular Mechanics (MMFF94) conformational search to generate all possible ring topologies.

  • Geometry Optimization: Filter conformers within a 10 kcal/mol window and optimize them using DFT at the ω B97X-D/6-31G(d) level.

  • Transition State (TS) Search: Model the approach of the chiral catalyst to both enantiotopic carbonyls. Optimize the TS geometries and perform a frequency calculation to ensure the presence of exactly one imaginary frequency corresponding to the bond-forming coordinate.

  • Energy Refinement: Calculate single-point energies at the ω B97X-D/def2-TZVP (SMD) level. Calculate ΔΔG‡ between the pro-R and pro-S transition states to predict enantioselectivity.

Phase 2: In Vitro Validation
  • Substrate Preparation: Dissolve 2,2,5-trimethylcyclohexane-1,3-dione in anhydrous THF under an argon atmosphere.

  • Catalytic Reaction: Introduce the chiral catalyst (e.g., a chiral bisphosphine ligand) and the corresponding nucleophile at -20 °C to maximize stereodiscrimination.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash column chromatography.

  • Stereochemical Validation: Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC) and compare the major enantiomer to the DFT-predicted pathway to validate the computational model.

References

  • National Center for Biotechnology Information. "2,2,5-Trimethylcyclohexane-1,3-dione | C9H14O2 | CID 21571044 - PubChem." PubChem Database. URL:[Link]

  • El-Sayed, N. N. E., et al. "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach." ACS Omega, 2023. URL:[Link]

  • Mondal, S., et al.

    • and β -Cyclodiones." ACS Omega, 2022. URL:[Link]
  • Li, X., et al. "Chiral Bisphosphine-Catalyzed Asymmetric Staudinger/aza-Wittig Reaction: An Enantioselective Desymmetrizing Approach to Crinine-Type Amaryllidaceae Alkaloids." Journal of the American Chemical Society, 2024. URL:[Link]

  • Science.gov Topics. "Cyclohexane: Chair to twist-boat interconversion and DFT validation." Science.gov Database. URL:[Link]

Sources

Analytical and Synthetic Profiling of 2,2,5-Trimethylcyclohexane-1,3-dione: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need to rigorously characterize cyclic β -diketones. Compounds like 2,2,5-trimethylcyclohexane-1,3-dione serve as highly versatile building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) such as tyrosine kinase inhibitors, anti-inflammatory agents, and neuroactive compounds[1][2].

This whitepaper provides an in-depth technical analysis of the exact mass and molecular weight of 2,2,5-trimethylcyclohexane-1,3-dione. We will explore the causality behind its analytical behavior in high-resolution mass spectrometry (HRMS) and outline self-validating protocols for its utilization in drug discovery workflows.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical analysis, distinguishing between molecular weight and exact mass is not merely a matter of semantics; it dictates the analytical platform and the experimental design.

  • Molecular Weight (154.21 g/mol ): This is the abundance-weighted average mass of the molecule based on the natural terrestrial distribution of isotopes (e.g., Carbon-12 vs. Carbon-13). This value is exclusively used for stoichiometric calculations during bulk synthesis and formulation[3].

  • Exact Mass (154.09938 Da): This is the calculated mass of the molecule containing only the most abundant isotopes ( 12 C, 1 H, 16 O). In High-Resolution Mass Spectrometry (HRMS), exact mass is the critical metric used to determine elemental composition, identify metabolites, and eliminate isobaric interferences in complex biological matrices[3].

Table 1: Core Molecular Descriptors
PropertyValueAnalytical Significance
IUPAC Name 2,2,5-trimethylcyclohexane-1,3-dioneStandardized nomenclature for regulatory filings.
Molecular Formula C 9​ H 14​ O 2​ Defines elemental composition.
Molecular Weight 154.21 g/mol Used for molarity and yield calculations.
Exact (Monoisotopic) Mass 154.099379685 DaTarget mass for HRMS and structural elucidation.
SMILES CC1CC(=O)C(C(=O)C1)(C)CComputational chemistry and cheminformatics input.
PubChem CID 21571044Database identifier for cross-referencing[3].

High-Resolution Mass Spectrometry (HRMS) Workflows

To confidently detect 2,2,5-trimethylcyclohexane-1,3-dione in pharmacokinetic (PK) studies or reaction monitoring, we utilize Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight (LC-ESI-TOF) or Orbitrap mass spectrometry. The β -diketone moiety readily undergoes keto-enol tautomerization, making it amenable to both positive and negative ionization modes.

Causality in Method Design

We utilize a soft ionization technique (ESI) to preserve the intact molecular ion. Because the exact mass is 154.09938 Da, the expected protonated adduct [M+H]+ in positive mode will be observed at m/z 155.1072 . In negative mode, the deprotonated enolate [M−H]− will appear at m/z 153.0915 . Monitoring these exact m/z values with a narrow mass tolerance (< 5 ppm) ensures that isobaric contaminants do not generate false positives.

Protocol 1: Self-Validating HRMS Characterization
  • Instrument Calibration: Infuse a standardized tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap/TOF mass analyzer. Validation checkpoint: Mass accuracy must be < 2 ppm across the m/z 50-2000 range.

  • Sample Preparation: Dissolve 1.0 mg of 2,2,5-trimethylcyclohexane-1,3-dione in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% organic mobile phase.

  • Data Acquisition: Operate the mass spectrometer in full-scan mode (Resolution = 70,000 at m/z 200).

  • Data Extraction: Generate an Extracted Ion Chromatogram (EIC) for m/z 155.1072 ± 5 ppm.

  • Fragmentation (MS/MS): Apply Higher-energy C-trap Dissociation (HCD) at 20-30 eV to induce fragmentation. Expect characteristic neutral losses of CO (28 Da) and methyl radicals (15 Da), which validate the cyclic dione structure[4][5].

MS_Workflow A Sample Prep (MeOH/H2O) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Positive/Negative) B->C D HRMS Analysis (Orbitrap/TOF) C->D E Data Interpretation (Exact Mass ±2 ppm) D->E

HRMS workflow for exact mass validation of 2,2,5-trimethylcyclohexane-1,3-dione.

Synthetic Utility in Drug Development

Cyclohexane-1,3-dione derivatives are privileged scaffolds in medicinal chemistry. The highly nucleophilic α -carbon (C4, located between the two carbonyls) makes 2,2,5-trimethylcyclohexane-1,3-dione an ideal substrate for Knoevenagel condensations and Michael additions[1][6]. These reactions are foundational for synthesizing complex heterocyclic systems, such as triazines and chromenes, which frequently exhibit anti-proliferative and tyrosine kinase inhibitory activities[2][7].

Protocol 2: Knoevenagel Condensation for Heterocycle Synthesis

This protocol outlines the coupling of 2,2,5-trimethylcyclohexane-1,3-dione with an aromatic aldehyde, a standard first step in generating bioactive spiro-compounds or fused heterocycles.

  • Stoichiometric Calculation: Using the molecular weight (154.21 g/mol ), weigh out 10.0 mmol (1.54 g) of 2,2,5-trimethylcyclohexane-1,3-dione.

  • Reaction Assembly: Combine the dione with 10.0 mmol of the target aromatic aldehyde in 20 mL of anhydrous toluene within a round-bottom flask.

  • Catalysis: Add 10 mol% of piperidine and 10 mol% of glacial acetic acid. Mechanistic insight: The weak base deprotonates the highly acidic α -carbon of the dione, forming a reactive enolate, while the acid activates the aldehyde carbonyl.

  • Reflux and Water Removal: Attach a Dean-Stark apparatus and reflux the mixture at 110°C for 4-6 hours. Validation checkpoint: The physical collection of the stoichiometric equivalent of water (approx. 0.18 mL) in the Dean-Stark trap confirms reaction progression.

  • Isolation: Cool the mixture to room temperature, wash with 1M HCl to remove the piperidine catalyst, dry over MgSO 4​ , and concentrate under reduced pressure. Purify the resulting intermediate via recrystallization or flash chromatography.

Synthesis_Pathway A 2,2,5-Trimethylcyclohexane-1,3-dione (Core Scaffold) B Knoevenagel Condensation (Aldehyde + Catalyst) A->B C Michael Addition (Nucleophilic Attack) A->C D Cyclization (Heterocycle Formation) B->D C->D E Bioactive Drug Candidate (e.g., Tyrosine Kinase Inhibitor) D->E

Synthetic pathways of 2,2,5-trimethylcyclohexane-1,3-dione in drug development.

Conclusion

Mastering the physicochemical properties of 2,2,5-trimethylcyclohexane-1,3-dione is essential for its successful application in pharmaceutical chemistry. The distinction between its molecular weight (154.21 g/mol ) and exact mass (154.09938 Da) dictates the transition from benchtop synthesis to high-resolution analytical validation. By leveraging its unique keto-enol reactivity and employing rigorous LC-MS/MS protocols, researchers can reliably incorporate this cyclic dione into advanced drug discovery pipelines.

References

  • PubChem. "2,2,5-Trimethylcyclohexane-1,3-dione | C9H14O2 | CID 21571044" National Center for Biotechnology Information. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes." Available at:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Alkylation of 2,2,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the selective alkylation of 2,2,5-trimethylcyclohexane-1,3-dione, a versatile building block in organic synthesis. Alkylated cyclohexane-1,3-dione derivatives are crucial intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals.[1][2] However, the alkylation of this substrate presents a significant regiochemical challenge due to the competing C-alkylation and O-alkylation pathways. This guide elucidates the core principles governing this selectivity and presents detailed, field-proven protocols for achieving desired C- or O-alkylation products. Methodologies covered include direct alkylation under thermodynamic control, regioselective C-alkylation via a hydrazone intermediate, O-alkylation for enol ether synthesis, and practical application of Phase Transfer Catalysis (PTC).

Introduction and Core Principles

2,2,5-trimethylcyclohexane-1,3-dione is a cyclic β-diketone whose synthetic utility is expanded through the introduction of alkyl groups. The key to its functionalization lies in the generation of an enolate anion by deprotonation of the acidic proton at the C4 position. This enolate is an ambident nucleophile, meaning it can react with electrophiles (like alkyl halides) at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).

The primary challenge in the alkylation of cyclic 1,3-diones is controlling the C/O selectivity.[3] Direct alkylation with certain electrophiles, particularly unactivated ones, often leads to a mixture of products, with O-alkylation being a significant competing reaction.[4]

Enolate Formation: The Nucleophilic Intermediate

The first step in any alkylation is the deprotonation of the dione at the α-carbon (C4) to form an enolate.[5] The choice of base and reaction conditions is critical as it dictates the nature and reactivity of the resulting enolate.

  • Strong, Non-nucleophilic Bases: Bulky bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are ideal for cleanly and irreversibly generating the enolate at low temperatures, minimizing side reactions.[6]

  • Weaker Bases: Bases like alkali metal carbonates (e.g., K₂CO₃) or hydroxides (e.g., NaOH) can also be used, often under conditions that allow for equilibrium between the starting material and the enolate. These are commonly employed in Phase Transfer Catalysis.[7]

The C- vs. O-Alkylation Dichotomy

Several factors influence whether the enolate attacks with its carbon or oxygen atom:

  • Hard and Soft Acids and Bases (HSAB) Theory: The enolate has a "hard" oxygen center and a "soft" carbon center. "Hard" electrophiles (e.g., from silyl halides) tend to react at the hard oxygen center (O-alkylation), while "soft" electrophiles (e.g., methyl iodide) favor the soft carbon center (C-alkylation).

  • Counter-ion: The nature of the metal counter-ion (e.g., Li⁺, Na⁺, K⁺, Tl⁺) affects the ion-pairing with the enolate. Tightly associated counter-ions can shield the oxygen atom, promoting C-alkylation. Conversely, more dissociated ions, often found in polar aprotic solvents, can lead to increased O-alkylation.[3]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a "naked" and more reactive enolate, which often favors O-alkylation. Non-polar solvents (e.g., THF, Toluene) promote ion-pairing and can favor C-alkylation.

  • Leaving Group: For a given alkyl group, halides with better leaving groups (I > Br > Cl) generally increase the rate of C-alkylation.

The following diagram illustrates the formation of the enolate and the competing alkylation pathways.

G cluster_0 Enolate Formation Start 2,2,5-Trimethyl- cyclohexane-1,3-dione Base Base (e.g., LDA, K₂CO₃) Start->Base + Enolate Enolate Intermediate (Ambident Nucleophile) AlkylHalide Alkyl Halide (R-X) Enolate->AlkylHalide + Base->Enolate Deprotonation C_Alk C-Alkylated Product O_Alk O-Alkylated Product (Enol Ether) AlkylHalide->C_Alk C-Alkylation (Soft-Soft Interaction) AlkylHalide->O_Alk O-Alkylation (Hard-Hard Interaction)

Caption: General mechanism of enolate formation and subsequent C- vs. O-alkylation.

Methodologies and Experimental Protocols

Method 1: Direct C-Alkylation (Thermodynamic Control)

This method aims to form the C-alkylated product by using conditions that favor the thermodynamically more stable product. This often involves a strong base to ensure complete enolate formation, followed by the addition of a reactive alkylating agent.

Causality: By using a strong base like potassium tert-butoxide in a suitable solvent, we can generate the potassium enolate. The reaction is often run at a temperature that allows for equilibration, favoring the formation of the more stable C-C bond over the O-C bond.

Protocol 1: C-Methylation

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,2,5-trimethylcyclohexane-1,3-dione (1.0 eq) and dry tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

  • Enolate Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Regiocontrolled C-Alkylation via Hydrazone Intermediate

To overcome the challenge of competing O-alkylation, especially with less reactive or bulky electrophiles, a directing group strategy can be employed. The formation of a dimethyl hydrazone derivative effectively blocks O-alkylation and directs the reaction to the desired carbon atom.[4]

Causality: The hydrazone is formed at one of the carbonyl groups. Upon deprotonation, the resulting anion is localized, preventing competitive reaction at the oxygen and forcing the alkylation to occur exclusively at the α-carbon. Subsequent hydrolysis of the hydrazone regenerates the dione functionality.

G A Start: Dione B Step 1: Form Hydrazone + H₂NN(CH₃)₂ A->B C Hydrazone Intermediate B->C D Step 2: Deprotonate + Strong Base (LDA) C->D E Anion Intermediate D->E F Step 3: Alkylate + Alkyl Halide (R-X) E->F G Alkylated Hydrazone F->G H Step 4: Hydrolyze + H₃O⁺ G->H I Final C-Alkylated Product H->I

Caption: Workflow for regiocontrolled C-alkylation via a hydrazone intermediate.

Protocol 2: Hydrazone-Directed Alkylation

  • Part A: Hydrazone Formation

    • Dissolve 2,2,5-trimethylcyclohexane-1,3-dione (1.0 eq) in toluene.

    • Add N,N-dimethylhydrazine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield the crude hydrazone, which can often be used without further purification.

  • Part B: Alkylation and Hydrolysis

    • Preparation: Dissolve the crude hydrazone (1.0 eq) in dry THF under a nitrogen atmosphere.

    • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise. Stir at -78 °C for 1 hour.

    • Alkylation: Add the desired alkyl halide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Hydrolysis: Quench the reaction with water. Add 3M aqueous HCl and stir vigorously for 4-8 hours at room temperature or with gentle heating (40-50 °C) to hydrolyze the hydrazone.

    • Workup & Purification: Extract the product with ethyl acetate, wash, dry, and purify by column chromatography as described in Protocol 1.

Method 3: O-Alkylation for Enol Ether Synthesis

In some synthetic strategies, the O-alkylated enol ether is the desired product.[8] These compounds are valuable intermediates for reactions like Diels-Alder cycloadditions or further functionalization.[9] Conditions that favor O-alkylation typically involve a more dissociated enolate and a hard electrophile. Using thallium salts of β-dicarbonyls has been reported to favor O-alkylation.[3]

Causality: The thallium(I) ion is large and soft, leading to a weaker, more ionic bond with the enolate oxygen. This "naked" oxygen is more available to attack the electrophile, resulting in the O-alkylated product.

Protocol 3: Synthesis of an Enol Ether

  • Thallium Salt Formation: Caution: Thallium salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Suspend 2,2,5-trimethylcyclohexane-1,3-dione (1.0 eq) in anhydrous ethanol. Add a solution of thallium(I) ethoxide (1.0 eq) in ethanol dropwise. A precipitate of the thallium salt will form.

  • Isolation: Stir for 1 hour, then collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Alkylation: Suspend the dried thallium salt (1.0 eq) in a non-polar solvent like chloroform or benzene.

  • Reaction: Add the alkyl halide (1.1 eq) and heat the mixture to reflux for 6-12 hours.

  • Workup: Cool the reaction and filter off the thallium halide byproduct.

  • Purification: Concentrate the filtrate and purify the resulting enol ether by vacuum distillation or column chromatography.

Method 4: Alkylation via Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful and operationally simple method that avoids the need for strong, anhydrous bases and cryogenic temperatures.[10] It is highly scalable and often more environmentally friendly.[11]

Causality: A quaternary ammonium salt (the phase transfer catalyst) transports the enolate, formed in the aqueous phase by an inorganic base (like NaOH), into the organic phase containing the alkyl halide. Here, the "naked" and highly reactive enolate undergoes alkylation. The catalyst then returns to the aqueous phase to repeat the cycle.[7]

G RX R-X (Alkyl Halide) Prod Alkylated Product QEnolate [Q⁺ Enolate⁻] (Ion Pair) QEnolate->RX Alkylation (SN2) QX [Q⁺ X⁻] NaX Na⁺ X⁻ QX->NaX Ion Exchange DioneH Dione-H NaEnolate Na⁺ Enolate⁻ DioneH:e->NaEnolate:w Deprotonation NaOH Na⁺ OH⁻ NaEnolate->QEnolate Ion Exchange

Caption: Mechanism of Phase Transfer Catalysis for alkylation of the dione.

Protocol 4: PTC-Mediated Alkylation

  • Setup: To a round-bottom flask, add 2,2,5-trimethylcyclohexane-1,3-dione (1.0 eq), toluene, the alkylating agent (e.g., benzyl bromide, 1.2 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).[12]

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary and Comparison

Method Key Reagents Typical Conditions Selectivity Advantages Disadvantages
1. Direct C-Alkylation K⁺⁻OtBu, MeITHF, 0 °C to RTPredominantly CStraightforward, one stepPotential for O-alkylation byproduct
2. Hydrazone Directed N,N-dimethylhydrazine, LDA, R-XToluene (reflux), then THF (-78 °C to RT)Exclusively C[4]Excellent regiocontrol for various R-XMulti-step process, harsh conditions
3. O-Alkylation TlOEt, R-XEthanol, then Chloroform (reflux)Predominantly O[3]Good yield of enol etherUse of highly toxic thallium reagents
4. Phase Transfer Cat. TBAB, NaOH (aq), R-XToluene/H₂O, RT to 60 °CGood C-selectivityMild conditions, scalable, no strong bases[10][11]Requires vigorous stirring, C/O ratio can vary

References

  • Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. PMC, National Institutes of Health. Available at: [Link]

  • CHEM 330 Topics Discussed on Oct 19. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • C-Alkylations of cyclic 1,3-diketones. ResearchGate. Available at: [Link]

  • Regiospecific γ-alkylation and acylation of 1,3-cyclohexanedione enol ethers. ResearchGate. Available at: [Link]

  • Phase Transfer Catalysis. American Chemical Society. Available at: [Link]

  • Organocatalytic C(sp²)−H alkylation of cyclopentene‐1,3‐dione using nitroalkane as alkyl donor. ResearchGate. Available at: [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Available at: [Link]

  • New benchmark procedures and applications in total synthesis. & Phase transfer catalysed alkylation of hydantoins. Queen Mary University of London. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Publications. Available at: [Link]

  • [Synthesis and structure of new basic enol ethers]. PubMed. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC, National Institutes of Health. Available at: [Link]

  • Regiospecific alkylation of cyclic .beta.-diketone enol ethers. General synthesis of 4-alkylcyclohexenones. ACS Publications. Available at: [Link]

  • Regioselectivity: Thermodynamic controlled intermediate(enolate) and Kinetically controlled intermediate (enolate). YouTube. Available at: [Link]

  • Regio- and stereoselectivity in the decatungstate photocatalyzed alkylation of alkenes by alkylcyclohexanes. PubMed. Available at: [Link]

  • Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Enolate Chemistry. University of Bath. Available at: [Link]

  • The Alkylation of Cyclic Diketone Thallium(I) Salts. Canadian Science Publishing. Available at: [Link]

  • Enol ethers: preparation and synthetic applications. HAL Open Science. Available at: [Link]

  • Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. Google Patents.
  • Enol ether. Wikipedia. Available at: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • 2,2,5-Trimethylcyclohexane-1,3-dione. PubChem. Available at: [Link]

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Application Note: Advanced Knoevenagel Condensation Protocols for Sterically Hindered Cyclic Diketones

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2,2,5-Trimethylcyclohexane-1,3-dione (CAS: 126833-10-1) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Inversion

In standard Knoevenagel condensations involving 1,3-cyclohexanediones (such as dimedone), the cyclic dione acts as a highly reactive nucleophile . This is driven by the highly acidic methylene protons at the C2 position, which readily form a stable enolate.

However, 2,2,5-trimethylcyclohexane-1,3-dione presents a fundamentally inverted reactivity profile. The presence of a gem-dimethyl group at the C2 position completely blocks enolization at this site. As supported by comparative reactivity analyses of C2-blocked diones (), this molecule cannot act as a Knoevenagel nucleophile. Instead, it functions exclusively as a bis-electrophile (the ketone component), reacting with active methylene compounds like malononitrile to form ylidenemalononitrile derivatives.

Mechanism Substrate 2,2,5-Trimethylcyclohexane -1,3-dione (Electrophile) Intermediate Aldol-type Intermediate Substrate->Intermediate Base / Lewis Acid Nucleophile Malononitrile (Nucleophile) Nucleophile->Intermediate Deprotonation Product Ylidenemalononitrile Derivative Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanistic inversion: 2,2,5-trimethylcyclohexane-1,3-dione acts as the electrophile.

Causality in Experimental Design: Why Standard Conditions Fail

When using 2,2,5-trimethylcyclohexane-1,3-dione as an electrophile, the reaction must overcome severe steric hindrance imposed by the adjacent C2 gem-dimethyl and C5 methyl groups.

If you attempt this reaction using standard weak-base catalysis (e.g., piperidine in ethanol), the reaction will stall. The causality is twofold:

  • Electronic Barrier: The electron-donating nature of the adjacent alkyl groups reduces the electrophilicity of the C1/C3 carbonyl carbons.

  • Steric/Thermodynamic Barrier: The bulky intermediate cannot easily eliminate water to form the conjugated product.

To force the equilibrium forward, we must employ aggressive dehydration strategies. This guide details two field-proven methodologies: the Lewis acid-mediated Lehnert Modification () and the azeotropic Cope Modification ().

Quantitative Method Comparison

To aid in experimental selection, the following table summarizes the operational metrics of the available protocols.

ParameterLehnert Modification (TiCl4 / Pyridine)Cope Modification (Dean-Stark)Standard (Piperidine / EtOH)
Reagents TiCl₄, Pyridine, DCMNH₄OAc, AcOH, ToluenePiperidine, Ethanol
Temperature 0 °C to Room Temperature110 °C (Reflux)78 °C (Reflux)
Driving Force Irreversible formation of TiO₂Azeotropic removal of H₂ONone (Equilibrium limited)
Steric Tolerance Very High (Best for hindered diones)High (Requires extended time)Low (Fails for this substrate)
Typical Yield 75 – 85%60 – 70%< 10% (Trace)
Reaction Time 12 – 24 hours24 – 48 hoursN/A

Protocol A: The Lehnert Modification (TiCl₄ / Pyridine)

This protocol utilizes Titanium(IV) chloride as a small, highly oxophilic Lewis acid. TiCl₄ coordinates to the sterically shielded carbonyl oxygen, drastically increasing the carbon's electrophilicity. Pyridine serves a dual role: it deprotonates malononitrile and scavenges the HCl generated during dehydration.

Protocol P1 Step 1: Reagent Prep Dry DCM, TiCl4 (2.0 eq), Pyridine (4.0 eq) Cool to 0 °C under Argon P2 Step 2: Substrate Addition Add 2,2,5-trimethylcyclohexane-1,3-dione (1.0 eq) and Malononitrile (1.1 eq) dropwise P1->P2 P3 Step 3: Condensation Warm to RT, stir 12-24 h Monitor by TLC (UV/KMnO4) P2->P3 P4 Step 4: Workup Quench with 1M HCl, extract with DCM Wash with brine, dry over MgSO4 P3->P4 P5 Step 5: Purification Flash chromatography (Hexanes/EtOAc) or recrystallization P4->P5

Figure 2: Step-by-step workflow for the TiCl4-mediated Lehnert Knoevenagel condensation.

Step-by-Step Methodology (10 mmol scale)
  • System Preparation: Flame-dry a 100 mL round-bottom flask. Flush with Argon. Add 30 mL of anhydrous Dichloromethane (DCM).

  • Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add TiCl₄ (2.19 mL, 20 mmol, 2.0 eq). Causality: TiCl₄ must be added before the base to prevent uncontrolled exothermic polymerization of the solvent/base.

  • Base Addition: Dropwise, add anhydrous Pyridine (3.22 mL, 40 mmol, 4.0 eq). The solution will form a yellow/orange complex.

  • Substrate Introduction: Dissolve 2,2,5-trimethylcyclohexane-1,3-dione (1.54 g, 10 mmol, 1.0 eq) and malononitrile (0.72 g, 11 mmol, 1.1 eq) in 10 mL of dry DCM. Add this mixture dropwise to the reaction flask over 15 minutes.

  • Condensation: Remove the ice bath. Allow the reaction to stir at room temperature for 12–24 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold 1M HCl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Self-Validating Checkpoint: As the reaction progresses, the clear/yellow solution will transition into a thick, opaque suspension. This is the precipitation of Titanium dioxide (TiO₂). The physical appearance of this precipitate is a self-validating indicator that the dehydration step (the thermodynamic sink) has successfully occurred.

Protocol B: The Cope Azeotropic Modification (Dean-Stark)

For laboratories avoiding highly corrosive TiCl₄, the Cope modification relies on Le Chatelier's principle. Ammonium acetate acts as a buffer and forms a transient, highly electrophilic imine intermediate with the diketone, which is more susceptible to nucleophilic attack than the parent carbonyl ().

Step-by-Step Methodology (100 mmol scale)
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Loading: Add 2,2,5-trimethylcyclohexane-1,3-dione (15.4 g, 100 mmol, 1.0 eq), malononitrile (7.26 g, 110 mmol, 1.1 eq), ammonium acetate (3.85 g, 50 mmol, 0.5 eq), and glacial acetic acid (2.86 mL, 50 mmol, 0.5 eq) into 100 mL of Toluene.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at 125 °C).

  • Azeotropic Distillation: Allow the reaction to reflux for 24–48 hours until water collection ceases in the Dean-Stark trap.

  • Workup: Cool to room temperature. Wash the toluene solution with water (2 × 50 mL) and brine (50 mL). Dry over MgSO₄ and concentrate.

Self-Validating Checkpoint: This protocol features a direct, stoichiometric validation metric. The condensation of 100 mmol of ketone yields exactly 100 mmol of water. You must visually confirm the collection of 1.80 mL of water in the Dean-Stark trap. If only 0.90 mL is collected, the reaction is exactly 50% complete. Do not stop the reflux until the theoretical water volume is achieved.

Analytical Characterization & Troubleshooting

To confirm the successful synthesis of the ylidenemalononitrile derivative, utilize the following analytical cues:

  • TLC Monitoring: Malononitrile is UV-inactive. However, upon successful condensation, the extended conjugation of the dicyanomethylene group with the cyclohexane ring renders the product highly UV-active (254 nm).

  • FT-IR Spectroscopy: Look for the appearance of a sharp, intense nitrile (-C≡N) stretch at 2210–2220 cm⁻¹ . The starting diketone exhibits a broad carbonyl stretch at ~1710 cm⁻¹; in the mono-condensed product, one C=O stretch will remain, while the other is replaced by a C=C stretch at ~1600 cm⁻¹.

  • Troubleshooting Bis-Condensation: If excess malononitrile (>2.5 eq) is used under Lehnert conditions, a bis-dicyanomethylene adduct may form. This can be identified by the complete disappearance of the carbonyl stretch in the IR spectrum and a significant downfield shift in the ¹H NMR for the C4 and C6 methylene protons due to the strong electron-withdrawing nature of the two dicyanomethylene groups.

References

  • Lehnert, W. (1974). Knoevenagel-Kondensationen mit TiCl₄/Base—I. Tetrahedron, 30(2), 301-305. URL:[Link]

  • Cope, A. C., Hofmann, C. M., Wyckoff, C., & Hardenbergh, E. (1941). Condensation of Aliphatic Amines with α,β-Unsaturated Compounds. Journal of the American Chemical Society, 63(12), 3452-3456. URL:[Link]

  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350. URL:[Link]

The Strategic Utility of 2,2,5-Trimethylcyclohexane-1,3-dione in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The architecture of natural products presents a formidable challenge to synthetic chemists, demanding innovative strategies and versatile building blocks. Among the arsenal of synthons available, cyclic 1,3-dicarbonyl compounds have proven to be exceptionally valuable. This application note delves into the specific utility of 2,2,5-trimethylcyclohexane-1,3-dione, a highly functionalized and sterically defined building block, in the context of natural product total synthesis. Its inherent structural features, including the gem-dimethyl group and the adjacent methyl-substituted stereocenter, offer unique advantages in controlling stereochemistry and constructing complex polycyclic frameworks. This guide will explore the key reactivity of this building block, provide a detailed protocol for a pivotal transformation, and illustrate its application in the total synthesis of a representative natural product.

The Chemical Versatility of a Substituted Cyclohexanedione

2,2,5-Trimethylcyclohexane-1,3-dione is more than a simple cyclic diketone; it is a chiral pool-like starting material that offers predictable reactivity and stereochemical control. The presence of the C5-methyl group and the C2-gem-dimethyl group significantly influences the conformation of the ring and the accessibility of the enolizable protons at C4 and C6. This inherent structural bias is a powerful tool for directing subsequent bond-forming reactions.

The dicarbonyl nature of the molecule allows for a variety of classical and modern organic transformations, including:

  • Alkylation and Acylation: The acidic methylene protons between the two carbonyl groups can be selectively deprotonated to form enolates, which can then participate in a wide range of alkylation and acylation reactions.

  • Michael Additions: As a Michael donor, the enolate of 2,2,5-trimethylcyclohexane-1,3-dione can add to various α,β-unsaturated systems, a key step in the construction of larger carbon skeletons.

  • Robinson Annulation: This powerful ring-forming sequence, which combines a Michael addition with an intramolecular aldol condensation, is a cornerstone of steroid and terpenoid synthesis. The substitution pattern of 2,2,5-trimethylcyclohexane-1,3-dione provides an excellent platform for building fused six-membered rings with defined stereocenters.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety serves as a versatile precursor for the synthesis of a wide array of heterocyclic systems through condensation reactions with various dinucleophiles.

Application in the Total Synthesis of (±)-Clovene

A notable example showcasing the strategic application of 2,2,5-trimethylcyclohexane-1,3-dione is the total synthesis of the sesquiterpene (±)-clovene. The synthesis, pioneered by Piers and his collaborators, leverages the unique structural features of this building block to construct the intricate tricyclic skeleton of the natural product.

The initial stages of the synthesis ingeniously utilize a modified Robinson annulation approach to forge a key bicyclic intermediate. This transformation sets the stage for the subsequent construction of the remaining carbocyclic ring.

Key Transformation: Synthesis of the Bicyclic Enone Intermediate

The first critical step in the synthesis of (±)-clovene involves the reaction of 2,2,5-trimethylcyclohexane-1,3-dione with a suitable four-carbon electrophile. This reaction is not a standard Robinson annulation with methyl vinyl ketone, but rather a carefully orchestrated sequence that ultimately leads to the formation of a fused ring system.

Experimental Protocol: Synthesis of the Bicyclic Enone Intermediate for (±)-Clovene

This protocol is adapted from the synthetic strategy for (±)-clovene.

Materials:

  • 2,2,5-Trimethylcyclohexane-1,3-dione

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • 1-Buten-3-yne

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Enolate Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2,5-trimethylcyclohexane-1,3-dione (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents) in THF dropwise via a syringe or dropping funnel over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Addition of the Electrophile: While maintaining the temperature at -78 °C, add 1-buten-3-yne (1.2 equivalents) to the reaction mixture dropwise. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Warming and Cyclization: Gradually warm the reaction mixture to room temperature and then heat at reflux for 4 hours. The thermal conditions promote the intramolecular cyclization to form the bicyclic enone.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired bicyclic enone.

Data Summary:

Reactant Molar Mass ( g/mol ) Equivalents Amount
2,2,5-Trimethylcyclohexane-1,3-dione154.211.0(User-defined)
Lithium bis(trimethylsilyl)amide (LiHMDS)167.331.1(Calculated)
1-Buten-3-yne52.081.2(Calculated)
Product Expected Yield
Bicyclic Enone Intermediate70-80%

Mechanistic Rationale and Causality

The choice of reagents and reaction conditions in the protocol is critical for the successful synthesis of the bicyclic enone.

  • Choice of Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base.[1] Its steric bulk prevents it from acting as a nucleophile, ensuring that it selectively deprotonates the dione to form the desired enolate without competing side reactions.[2]

  • Enolate Regioselectivity: Deprotonation of 2,2,5-trimethylcyclohexane-1,3-dione with LiHMDS is expected to occur at the less hindered C4 position, leading to the thermodynamically more stable enolate.

  • Electrophile and Annulation Strategy: The use of 1-buten-3-yne as the electrophile is a key feature of this synthetic strategy. The initial Michael-type addition of the enolate to the double bond, followed by an intramolecular cyclization involving the alkyne, leads to the formation of the fused six-membered ring. This sequence is a variation of the Robinson annulation, which typically employs an α,β-unsaturated ketone.[3] The subsequent tautomerization and double bond migration under the reaction conditions result in the formation of the conjugated enone system.

Logical Workflow of the Key Transformation

The following diagram illustrates the logical flow of the key bond-forming events in the synthesis of the bicyclic enone intermediate.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael-type Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Isomerization A 2,2,5-Trimethylcyclohexane-1,3-dione C Regioselective Enolate Formation at C4 A->C Deprotonation B LiHMDS (Base) B->C E 1,4-Adduct Intermediate C->E Nucleophilic Attack D 1-Buten-3-yne (Electrophile) D->E F Thermal Cyclization E->F G Bicyclic Intermediate F->G H Final Bicyclic Enone G->H Tautomerization & Conjugation

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,2,5-Trimethylcyclohexane-1,3-dione Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of sterically hindered cyclic β-diketones. 2,2,5-Trimethylcyclohexane-1,3-dione presents a formidable synthetic challenge: the C2 position is entirely blocked by a gem-dimethyl group, and the C5 position features a methyl group that creates a significant steric umbrella over the ring.

When attempting to alkylate the enolizable C4 or C6 positions, the high energy barrier for C–C bond formation at these crowded centers typically results in undesired O-alkylation. This guide provides field-proven, mechanistically grounded solutions to force regioselective C-alkylation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I exclusively getting O-alkylation when using standard bases (e.g., NaH, K₂CO₃) and alkyl halides? A1: This is a classic manifestation of hard-soft acid-base (HSAB) principles combined with steric exclusion. In 2,2,5-trimethylcyclohexane-1,3-dione, the enolate oxygen is highly exposed and electron-rich, whereas the C4 and C6 carbons are shielded by the adjacent C5-methyl and C2-gem-dimethyl groups. The electrophile will kinetically attack the less hindered, more electronegative oxygen atom, forming an enol ether. The challenges associated with regioselective C-alkylation of cyclic α-dicarbonyls under standard conditions have been well-documented in complex natural product syntheses, such as the 1[1]. To force C-alkylation, you must alter the nucleophile's geometry using a directing group.

Q2: How does the ketohydrazone strategy solve this regioselectivity issue? A2: Converting one of the carbonyls to a dimethylhydrazone (using N,N-dimethylhydrazine) drastically changes the electronic distribution and geometry of the intermediate. Deprotonation of the ketohydrazone with Potassium Hydride (KH) generates an aza-enolate. Because nitrogen is less electronegative than oxygen, the aza-enolate is softer and strongly favors C-alkylation, even with unactivated sp³ electrophiles. A screen of reaction conditions has historically revealed that deprotonation of ketohydrazones with KH in THF followed by the addition of the electrophile provides excellent access to C-alkylated intermediates[2], which can then be hydrolyzed back to the dione.

Q3: Can I use high-pressure conditions to overcome the steric barrier without derivatization? A3: Yes, if you have the specialized equipment. High-pressure chemistry (e.g., 6–10 kbar) can divert O-alkylation to C-alkylation. The transition state for C-alkylation is more compact (possesses a more negative activation volume, ΔV‡) than that for O-alkylation. High pressure thermodynamically and kinetically favors the formation of the C-alkylated product by overcoming the steric hindrance that blocks the approach of the alkylating agent to the carbon centers[3].

Part 2: Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol for Regioselective C-Alkylation via Ketohydrazone Intermediate is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Hydrazone Formation

Causality: We must temporarily mask one carbonyl to form an aza-enolate, shifting the nucleophilic center's preference from oxygen to carbon.

  • Dissolve 2,2,5-trimethylcyclohexane-1,3-dione (1.0 equiv) in anhydrous toluene (0.2 M).

  • Add N,N-dimethylhydrazine (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reflux under a Dean-Stark trap for 12 hours to drive the condensation forward by removing water.

  • Concentrate in vacuo to yield the mono-ketohydrazone.

  • Validation Checkpoint: ¹H NMR analysis of the crude mixture must show the disappearance of the highly enolized β-diketone -OH stretch and the appearance of a sharp N(CH₃)₂ singlet at ~2.5 ppm. If starting material remains, your Dean-Stark trap is not efficiently removing water.

Step 2: Deprotonation and Alkylation

Causality: KH is required because it is a strong, non-nucleophilic base that quantitatively forms the aza-enolate without participating in side reactions. THF stabilizes the potassium cation, leaving a highly reactive enolate.

  • In a flame-dried flask under argon, suspend Potassium Hydride (KH, 30% in mineral oil, washed 3x with anhydrous hexanes, 1.2 equiv) in anhydrous THF at 0 °C.

  • Dropwise add a solution of the ketohydrazone (1.0 equiv) in THF. Stir for 1 hour at 0 °C to ensure complete aza-enolate formation.

  • Add the unactivated sp³ alkyl halide (e.g., benzyl bromide, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

  • Validation Checkpoint: TLC (Hexanes/EtOAc) should show a distinct non-polar shift from the starting hydrazone. Mass spectrometry (LC-MS) of the crude organic layer must confirm the [M+H]+ mass of the C-alkylated hydrazone.

Step 3: Hydrolysis

Causality: The hydrazone must be cleaved under mild conditions to prevent retro-aldol or epimerization of the newly formed sterically congested stereocenter.

  • Dissolve the crude alkylated hydrazone in a 1:1 mixture of THF and 1M aqueous HCl (alternatively, use CuCl₂ in aqueous THF for milder cleavage).

  • Stir at room temperature for 12 hours.

  • Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Validation Checkpoint: IR spectroscopy must confirm the restoration of the broad β-diketone/enol stretch (~1600-1700 cm⁻¹).

Part 3: Data Presentation

The following table summarizes quantitative data regarding the efficacy of various alkylation strategies on sterically hindered 1,3-cyclohexanediones.

Alkylation StrategyReagents / ConditionsMajor Product RegiochemistryTypical YieldScalabilityMechanistic Notes
Direct Base Alkylation NaH, DMF, Alkyl HalideO-Alkylated (Enol Ether)>80%HighFails to produce C-alkylated target due to steric clash at C4/C6.
Ketohydrazone Directed 1. NH₂NMe₂ 2. KH/THF 3. RXC-Alkylated (Target Dione)65–85%High (>10g)Best general method for unactivated sp³ electrophiles[2].
High-Pressure Alkylation Et₃N, RX, 6–10 kbarC-Alkylated (Target Dione)40–60%LowOvercomes steric barrier via negative activation volume (ΔV‡)[3].
Transition Metal Catalyzed Pd(PPh₃)₄, Allyl AcetateC-Allylated (Target Dione)70–90%MediumHighly effective but strictly limited to allylic/propargylic electrophiles.

Part 4: Mandatory Visualization

AlkylationWorkflow Start 2,2,5-Trimethylcyclohexane-1,3-dione (Sterically Hindered Core) Direct Direct Base Alkylation (NaH, K2CO3 + RX) Start->Direct Standard Conditions Hydrazone Ketohydrazone Strategy (NH2NMe2, cat. H+) Start->Hydrazone Hydrazone Derivatization OAlkylation O-Alkylation (Undesired) Enol Ether Formation Direct->OAlkylation Steric Clash at C-alpha Deprotonation Regioselective Deprotonation (KH in THF, 0 °C) Hydrazone->Deprotonation Intermediate Formation CAlkylation C-Alkylation (Desired) Addition of sp3 Electrophile Deprotonation->CAlkylation RX Addition Hydrolysis Hydrolysis (CuCl2 or Acidic Cleavage) CAlkylation->Hydrolysis Deprotection Product C4/C6 Alkylated Dione (Target Product) Hydrolysis->Product Final Yield

Decision Matrix: Overcoming Steric Hindrance in 1,3-Cyclohexanedione Alkylation Workflows.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • High-Pressure Organic Synthesis (O-alkylation vs C-alkylation under high pressure)

Sources

preventing side reactions during 2,2,5-trimethylcyclohexane-1,3-dione condensation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2,2,5-Trimethylcyclohexane-1,3-dione Condensations

Welcome to the Advanced Synthesis Diagnostic Hub. Condensation reactions involving 2,2,5-trimethylcyclohexane-1,3-dione present unique mechanistic challenges compared to standard cyclic 1,3-diones like dimedone. Because the highly acidic C2 position is sterically blocked by a gem-dimethyl group, researchers must force enolization at the less acidic C4 or C6 positions. This guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to eliminate side reactions such as O-alkylation, over-condensation, and retro-aldol cleavage.

Diagnostic FAQ: Mechanistic Causality & Solutions

Q1: I am using standard Knoevenagel conditions (piperidine/ethanol) with an aldehyde, but recovering 100% starting material. Why is the condensation failing?

  • Diagnosis: Insufficient base strength due to a blocked active methylene.

  • Causality: In standard 1,3-cyclohexanediones (like dimedone), the C2 protons are flanked by two carbonyls, rendering them 1[1]. However, in 2,2,5-trimethylcyclohexane-1,3-dione, the C2 position is fully substituted (blocked) by the gem-dimethyl group[1]. Enolization must therefore occur at C4 or C6, which are alpha to only one carbonyl. These protons have a2[2]. Weak amine bases like piperidine (conjugate acid pKa ~11) are thermodynamically incapable of deprotonating the C4/C6 position[2].

  • Solution: Abandon weak amine bases. You must use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA, pKa ~35) at cryogenic temperatures (-78 °C) to quantitatively generate the kinetic enolate[2].

Q2: I switched to LDA, but NMR shows a high percentage of O-alkylated/O-condensed byproducts instead of the desired C-C bond formation. How do I control regioselectivity?

  • Diagnosis: Loss of lithium coordination leading to a "naked" enolate.

  • Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of an enolate is a "hard" nucleophile, while the carbon is "soft". If you use polar aprotic additives (like HMPA or DMPU) or allow the reaction to warm up, the lithium cation becomes heavily solvated and dissociates from the enolate oxygen. This exposes the hard oxygen center, leading to3 when reacting with hard electrophiles[3].

  • Solution: Conduct the reaction in strictly non-polar/moderately polar solvents (pure anhydrous THF) without polar additives. The tight lithium-oxygen coordination in THF sterically shields the oxygen, directing the electrophile to attack the softer C4/C6 carbon[3].

Q3: I am getting a mixture of mono-condensation, bis-adducts (over-condensation), and retro-aldol cleavage products. How do I isolate the mono-adduct?

  • Diagnosis: Equilibration of the enolate and improper thermal control during quenching.

  • Causality: Because C4 and C6 are both available, an excess of base can lead to double deprotonation. Furthermore, if the reaction is quenched at room temperature, the strongly basic conditions during the warm-up phase can trigger a 4 of your newly formed C-C bond[4].

  • Solution: Use strict stoichiometric control (1.05 equivalents of LDA) and perform an "inverse quench." Instead of adding aqueous workup to the reaction, cannula-transfer the -78 °C reaction mixture directly into a vigorously stirred solution of saturated aqueous NH₄Cl at -78 °C. This instantly neutralizes the alkoxide before any retro-aldol cleavage or equilibration can occur[4].

Quantitative Data: Base & Condition Optimization

The following table summarizes the causal relationship between reaction conditions, pKa, and the resulting product distribution during the condensation of 2,2,5-trimethylcyclohexane-1,3-dione.

Base SystemConj. Acid pKaSolventTemp (°C)C-Condensation (%)O-Alkylation (%)Unreacted SM (%)
Piperidine~11EtOH78 (Reflux)0%0%>99%
NaH~35DMF0 to 2515%75%10%
LDA~35THF + HMPA-7840%55%5%
LDA ~35 Pure THF -78 >92% <2% <6%

Self-Validating Experimental Protocol: LDA-Mediated Aldol Condensation

This protocol outlines the step-by-step methodology for the mono-condensation of 2,2,5-trimethylcyclohexane-1,3-dione with an aldehyde, incorporating self-validating checkpoints to ensure system integrity.

Reagents & Equipment:

  • 2,2,5-Trimethylcyclohexane-1,3-dione (1.0 eq, strictly dried via azeotropic distillation)

  • Diisopropylamine (1.1 eq, distilled over CaH₂)

  • n-Butyllithium (1.05 eq, titrated solution in hexanes)

  • Electrophile (Aldehyde, 1.05 eq)

  • Anhydrous THF (distilled over Na/benzophenone)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Procedure:

  • Preparation of LDA: Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq) to the Schlenk flask. Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 eq). Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Enolate Generation: Dissolve 2,2,5-trimethylcyclohexane-1,3-dione (1.0 eq) in a minimum volume of anhydrous THF. Add this dropwise to the LDA solution at -78 °C over 15 minutes.

    • Self-Validation Checkpoint: The solution should turn pale yellow, indicating enolate formation. Remove a 0.1 mL aliquot via syringe, quench in D₂O, and check via crude ¹H-NMR. The disappearance of the C4/C6 methylene protons confirms quantitative deprotonation.

  • Electrophile Addition: Add the aldehyde (1.05 eq) dropwise down the cold wall of the flask to ensure it is pre-chilled before hitting the reaction mixture. Stir at -78 °C for 2 hours.

  • Inverse Quench (Critical for preventing retro-aldol): Prepare a separate flask with saturated aqueous NH₄Cl (20 mL/mmol) cooled to -78 °C (slush). Cannula-transfer the reaction mixture into the rapidly stirring NH₄Cl slush.

  • Workup: Allow the quenched mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanistic Pathway Visualization

Below is the logical workflow for troubleshooting the condensation pathways, highlighting where specific side reactions occur and how to bypass them.

Pathway A 2,2,5-Trimethylcyclohexane -1,3-dione B Weak Base (Piperidine) pKa ~11 A->B C Strong Base (LDA) pKa ~35 A->C D Reaction Fails (Blocked C2) B->D Insufficient basicity E Kinetic Enolate (C4/C6 position) C->E Deprotonation at -78°C F Polar Solvent (HMPA) Naked Enolate E->F G Non-Polar (THF) Li+ Coordinated E->G H O-Alkylation (Side Reaction) F->H Hard electrophile attack I C-Condensation (Target Product) G->I Directed C-attack

Mechanistic troubleshooting pathway for 2,2,5-trimethylcyclohexane-1,3-dione condensation.

References

  • A Comparative Analysis of Reactivity: 2,2-Dimethylcyclohexane-1,3-dione vs. Dimedone.Benchchem.
  • Total Synthesis of Taxol Enabled by Intermolecular Radical Coupling and Pd-Catalyzed Cyclization.Journal of the American Chemical Society.
  • The Total Synthesis of Canataxpropellane.KOPS (University of Konstanz).
  • Organic Chemistry (Clayden) - Enolization and LDA.Passei Direto.

Sources

Technical Support Center: Asymmetric Desymmetrization of 2,2,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the enantioselective desymmetrization of 2,2,5-trimethylcyclohexane-1,3-dione.

Because 2,2,5-trimethylcyclohexane-1,3-dione possesses an internal plane of symmetry ( σ ) passing through the C2 and C5 carbons, the C1 and C3 carbonyl groups are enantiotopic. The primary challenge in its asymmetric catalysis is overriding the inherent steric bias of the C5-methyl group, ensuring that the chiral catalyst—rather than substrate control—dictates the facial approach.

Diagnostic Logic: Troubleshooting Enantioselectivity

Before diving into specific protocols, use the diagnostic decision tree below to isolate the root cause of poor enantiomeric excess (ee) or diastereomeric ratio (dr) in your desymmetrization workflows.

Troubleshooting Start Issue: Low ee% or Poor dr% in 1,3-Diketone Desymmetrization CheckCat Which Catalyst System are you using? Start->CheckCat IrCat Transition Metal (e.g., Ir/f-amphox) CheckCat->IrCat OrgCat Organocatalysis (e.g., Phosphinamide) CheckCat->OrgCat IrCheck1 Check Base Additive (e.g., t-BuONa) IrCat->IrCheck1 IrCheck2 Check Ligand Sterics (e.g., f-amphox) IrCat->IrCheck2 OrgCheck1 Check Moisture Levels (Strictly Anhydrous) OrgCat->OrgCheck1 OrgCheck2 Check Reductant (e.g., Catecholborane) OrgCat->OrgCheck2 Sol1 Increase base to 10 mol% to ensure Ir-H formation IrCheck1->Sol1 Base < 5 mol% Sol2 Switch to bulkier ligand to enhance facial bias IrCheck2->Sol2 ee < 80% Sol3 Dry solvents over MS; Moisture quenches active species OrgCheck1->Sol3 Yield drops Sol4 Optimize reductant equivalents (1.5 eq minimum) OrgCheck2->Sol4 Incomplete conversion

Diagnostic logic tree for troubleshooting low enantioselectivity in 1,3-diketone desymmetrization.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) plateauing at 70-80% during the Ir-catalyzed asymmetric hydrogenation of 2,2,5-trimethylcyclohexane-1,3-dione? A1: This is typically a symptom of insufficient steric differentiation by the chiral ligand. The desymmetrization of cyclic 1,3-diketones to chiral hydroxy ketones relies heavily on the rigid chiral pocket created by the ligand[1]. Because the 2,2,5-trimethyl substitution pattern creates a highly congested prochiral center, standard BINAP or Segphos ligands often fail to provide enough facial bias. Causality & Solution: Switch to an Ir/f-amphox catalyst system. The ferrocene-based f-amphox ligand provides a deeper chiral pocket. Additionally, ensure you are adding a strong base like t -BuONa (10 mol%). The base is not merely an additive; it is mechanistically required to neutralize the chloride counterion on the Ir-precatalyst, facilitating the formation of the active Ir-monohydride species[2].

Q2: I am observing over-reduction to the diol and a mixture of cis and trans isomers. How do I control chemoselectivity and diastereoselectivity? A2: Over-reduction occurs when the catalyst is highly active and the reaction time is excessively prolonged. However, the quaternary C2 carbon of 2,2,5-trimethylcyclohexane-1,3-dione provides significant steric hindrance, which naturally suppresses the second reduction step[3]. Causality & Solution: If you are seeing diols, lower the hydrogen pressure from 40 atm to 20 atm and strictly monitor the reaction time (cap at 14 hours). Regarding diastereoselectivity, Ir-catalyzed hydrogenation typically favors the cis product due to steric approach control (the hydride is delivered from the less hindered face). If your synthetic route requires the trans product, consider switching to a Pd-catalyzed hydrogenative desymmetrization, where charge-charge interactions between the metal center and the substrate can reverse the facial selectivity[2].

Q3: We want to avoid transition metals for late-stage drug development. Can we achieve >90% ee using organocatalysis? A3: Yes. P-stereogenic phosphinamides have proven to be highly effective organocatalysts for the desymmetric enantioselective reduction of 2,2-disubstituted 1,3-diketones[3]. Causality & Solution: Use 5 mol% of a P-chiral phosphinamide catalyst with catecholborane (CB) as the reductant. The phosphinamide activates the boron species via Lewis base coordination, creating a chiral hydride-transfer transition state. Critical warning: This system is extremely sensitive to moisture. Water will rapidly hydrolyze the catecholborane and quench the active zwitterionic intermediate, leading to a racemic background reduction.

Q4: Can I functionalize the diketone via C-C bond formation rather than reduction? A4: Absolutely. If you need to build complex bicyclic architectures, you can utilize CuH-catalyzed enantioselective desymmetrization[4] or Pd-catalyzed intramolecular α-arylative desymmetrization[5]. The Pd-catalyzed approach is particularly powerful for constructing highly oxygenated bicyclo[m.n.1] skeletons by trapping the enolate intermediate generated during the desymmetrization.

Quantitative Catalyst Benchmarking

To assist in selecting the optimal catalytic system for your specific workflow, the following table summarizes the performance of state-of-the-art desymmetrization protocols for 2,2-disubstituted cyclic 1,3-diketones.

Catalytic SystemReductant / ReagentTemp (°C)Typical Yield (%)ee (%)dr (cis:trans)Ref
Ir / f-amphox H2​ (40 atm)25>9599>20:1[2]
P-Chiral Phosphinamide Catecholborane2566–8592>10:1[3]
CuH / (R)-DTBM-Segphos Silane-78 to 2580–9095>15:1[4]
Pd(OAc)₂ / FOXAP Aryl Halide (Intramol.)8066–9094Single Diast.[5]

Standard Operating Procedure (SOP): Self-Validating Ir-Catalyzed Hydrogenation

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the diagnostic checkpoints.

Step 1: Catalyst Pre-Activation (Glovebox Required)

  • In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (0.5 mol%) and the chiral f-amphox ligand (1.1 mol%) in anhydrous dichloromethane (DCM, 0.2 M relative to substrate).

  • Stir at room temperature for 30 minutes. Validation: The solution should transition from yellow to a deep, homogeneous orange/red, indicating successful ligand complexation.

Step 2: Substrate and Base Addition

  • Add 2,2,5-trimethylcyclohexane-1,3-dione (0.2 mmol) to the active catalyst solution.

  • Add solid t -BuONa (10 mol%). Causality: The base strips the chloride from the Ir(I) center, opening a coordination site for H2​ oxidative addition.

Step 3: High-Pressure Hydrogenation

  • Transfer the reaction vial to a stainless-steel autoclave.

  • Purge the vessel with H2​ gas three times to remove argon, then pressurize to 40 atm.

  • Stir vigorously at 25 °C for 14 hours.

Step 4: Self-Validating Workup & Analysis

  • Carefully vent the autoclave. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ir catalyst.

  • Checkpoint 1 (Chemoselectivity): Concentrate the filtrate and take a crude 1H NMR in CDCl3​ . Look for the carbinol proton ( δ 3.8–4.2 ppm). If you see a secondary carbinol signal lacking the adjacent ketone deshielding effect, over-reduction to the diol has occurred.

  • Checkpoint 2 (Diastereoselectivity): Integrate the C5-methyl doublets in the 1H NMR. A ratio of >20:1 confirms excellent substrate-directed diastereoselectivity.

  • Final Validation (ee%): Only after passing Checkpoints 1 and 2, inject the purified product onto a chiral stationary phase HPLC (e.g., Chiralpak AD-H) to determine the enantiomeric excess[3].

Mechanistic Pathway

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the enantio-determining hydride transfer step in the Ir-catalyzed workflow.

Mechanism A Ir(I) Precatalyst B Ir(III)-H Active Species A->B H2, t-BuONa -HCl C Substrate Coordination B->C 1,3-Diketone D Hydride Transfer C->D Enantio-determining Step E Product Release D->E E->B H2

Catalytic cycle of Ir-catalyzed asymmetric hydrogenation of 1,3-diketones.

Sources

Technical Support Center: Resolving NMR Signal Overlap in 2,2,5-Trimethylcyclohexane-1,3-dione Reaction Monitoring

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling to extract accurate kinetic data from highly congested aliphatic NMR regions.

When monitoring reactions involving 2,2,5-trimethylcyclohexane-1,3-dione , standard 1D 1 H NMR often fails. This guide is designed to help you diagnose the root cause of this spectral overlap and implement field-proven, self-validating spectroscopic workflows to resolve it.

Part 1: Diagnostic FAQ

Q1: Why does 2,2,5-trimethylcyclohexane-1,3-dione produce such an intractable 1 H NMR spectrum during reaction monitoring? A: The severe overlap is a direct consequence of molecular pseudo-asymmetry and scalar coupling. The methyl group at the C5 position breaks the facial symmetry of the cyclohexane ring. Because of this, the two methyl groups at the C2 position are diastereotopic—they experience different magnetic environments and appear as two distinct 3H singlets rather than a single 6H singlet.

Furthermore, the C4 and C6 methylene protons are also diastereotopic (axial vs. equatorial). They exhibit strong geminal coupling (~14 Hz) with each other and vicinal coupling to the C5 methine proton, creating a dense forest of ABX-type multiplets. All of these signals cluster tightly in the 0.8–2.8 ppm range. When a reaction occurs, the starting materials, transient intermediates, and products all share this crowded aliphatic signature, making standard 1D integration impossible.

Q2: I need to track the kinetics accurately. What is the most reliable spectroscopic strategy to resolve this? A: Your strategy must be dictated by the reaction timescale.

  • For slow-to-moderate reactions (minutes to hours): Time-Resolved Non-Uniform Sampling (TR-NUS) 2D NMR is the gold standard[1]. TR-NUS bypasses the traditional Nyquist limit by interleaving 1D scans with a shuffled 2D sampling schedule, allowing you to extract 2D correlation data at the temporal resolution of a 1D experiment[1].

  • For fast reactions or continuous flow setups: Band-Selective Pure Shift NMR is preferred. This technique collapses the complex C4/C6 multiplets into sharp singlets by suppressing homonuclear J-couplings, drastically reducing overlap without the time penalty of a 2D experiment[2].

Part 2: Troubleshooting Workflows & Protocols

Workflow A: Time-Resolved Non-Uniform Sampling (TR-NUS) 2D HSQC

Objective: Acquire high-resolution 2D correlation data without kinetic blurring.

  • Calibrate and Optimize: Determine the exact 90° pulse for 1 H and 13 C.

    • Causality: Accurate pulse calibration ensures maximum polarization transfer. This is critical because NUS relies on lower signal averaging, making the sequence highly sensitive to pulse imperfections.

  • Define the NUS Schedule: Set the sampling density to 15–25% using a shuffled/randomized sampling schedule.

    • Causality: A shuffled schedule ensures that the missing data points are randomly distributed across the entire reaction timeframe. This prevents kinetic artifacts (t1 noise) from aligning with specific reaction milestones, ensuring the kinetic profile remains undistorted[1].

  • Interleave 1D Acquisitions: Program the spectrometer to acquire a standard 1D 1 H spectrum after every n 2D increments.

    • Self-Validation: The interleaved 1D spectra act as an internal kinetic clock. If the 2D reconstruction fails or artifacts appear, the 1D data provides a continuous, albeit overlapped, baseline to validate the overall reaction progress.

  • Iterative Reconstruction: Process the data using Iterative Soft Thresholding (IST).

    • Causality: IST iteratively fills in the missing t1 data points by assuming the spectrum is sparse (mostly empty space), which is highly accurate for the widely dispersed 13 C- 1 H HSQC chemical shift space.

Workflow B: Universally Quantitative Band-Selective Pure Shift NMR

Objective: Collapse the C4/C6 multiplets of 2,2,5-trimethylcyclohexane-1,3-dione into singlets for accurate 1D integration.

  • Define the Selective Band: Set the selective excitation pulse to cover only the aliphatic region (0.5–3.0 ppm).

    • Causality: Band-selective pure shift avoids the severe sensitivity penalties of broadband pure shift techniques (like PSYCHE) by only decoupling the targeted aliphatic spins from the rest of the molecule[3].

  • Apply Velocity Compensation (For Flow NMR): If monitoring via a continuous flow reactor, apply flow-compensating gradients.

    • Causality: In flow setups, the physical movement of the sample during the pulse sequence causes phase distortions. Flow-compensating gradients refocus these moving spins, maintaining pure shift resolution even under active pumping[2].

  • Multi-Iteration Extrapolation: Acquire a series of pure shift spectra where the core J-refocusing element is repeated a different number of times (e.g., n = 1, 2, 3).

    • Self-Validation: Pure shift sequences inherently suffer from site-dependent signal loss due to relaxation during the J-refocusing delays. By plotting the integral of each singlet against the number of iterations, you can extrapolate the line back to n = 0 (zero attenuation). This guarantees that the resulting integrals are universally quantitative and directly proportional to concentration[3].

Part 3: Data Presentation & Technique Comparison

TechniqueResolution GainTemporal ResolutionQuantitativenessBest Use Case
Standard 1D 1 H Low (Severe Overlap)High (~1-5 seconds)High (Pulse-Acquire)Fast kinetics with isolated marker peaks.
TR-NUS 2D HSQC High ( 13 C Dispersion)Medium (~30-60 seconds)Moderate (Requires IST)Slow/batch reactions requiring structural tracking[1].
Pure Shift 1D Very High (Singlets only)Medium (~10-20 seconds)High (via Extrapolation)Flow NMR[2] and complex multiplet deconvolution[3].

Part 4: Decision & Workflow Visualizations

DecisionTree Start Severe Aliphatic Overlap in Reaction Monitoring Speed What is the reaction timescale? Start->Speed Fast Fast Kinetics (Sub-minute changes) Speed->Fast Slow Slow Kinetics (Minutes to Hours) Speed->Slow Flow Continuous Flow NMR Setup Fast->Flow Batch In-Tube Batch Setup Slow->Batch PureShift Band-Selective Pure Shift NMR (Extrapolated for Quantitation) TRNUS Time-Resolved Non-Uniform Sampling (TR-NUS) 2D NMR Flow->PureShift Batch->TRNUS

Decision matrix for selecting the optimal NMR overlap resolution strategy based on kinetics.

TRNUS_Workflow Init Initiate Reaction Acq1D Acquire 1D 1H Scan (Global Kinetics) Init->Acq1D Loop Interleaved Loop Acq1D->Loop Acq2D Acquire Shuffled NUS 2D Increment Acq2D->Acq1D Next Point Recon IST Data Reconstruction Acq2D->Recon End Schedule Loop->Acq2D Output Time-Resolved 2D Spectra Recon->Output

Interleaved acquisition loop for Time-Resolved Non-Uniform Sampling (TR-NUS) 2D NMR.

References

  • Fast 2D NMR for Reaction and Process Monitoring. The Royal Society of Chemistry.[Link]

  • Pure Shift NMR in Continuous Flow. Chemistry - A European Journal.[Link]

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. Analytical Chemistry.[Link]

Sources

scaling up 2,2,5-trimethylcyclohexane-1,3-dione synthesis for industrial applications

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists transitioning the synthesis of substituted cyclic diones from the bench to the pilot plant.

The synthesis of 2,2,5-trimethylcyclohexane-1,3-dione is typically achieved via the double C-alkylation of 5-methyl-1,3-cyclohexanedione[1]. While this seems like a straightforward substitution on paper, scaling this reaction introduces complex thermodynamic and kinetic challenges. The protocols and troubleshooting guides below are designed to provide you with self-validating workflows, ensuring high regioselectivity, complete conversion, and safe thermal management.

Mechanistic Pathway & Scale-Up Workflow

SynthesisWorkflow SM 5-Methyl-1,3-cyclohexanedione (Starting Material) Enolate1 Enolate Formation (KOH / EtOH / H2O) SM->Enolate1 Base addition MonoAlkyl Mono-alkylation (C2) (Add MeI, T < 20°C) Enolate1->MonoAlkyl MeI (1st eq) OAlkyl O-Alkylated Byproduct (Enol Ether) Enolate1->OAlkyl Hard electrophiles or aprotic solvents Enolate2 2nd Enolate Formation (Sterically Hindered) MonoAlkyl->Enolate2 Base addition DiAlkyl 2,2,5-Trimethylcyclohexane-1,3-dione (Target Product) Enolate2->DiAlkyl MeI (2nd eq) Heat required (75°C)

Fig 1: Stepwise double C-alkylation pathway and O-alkylation side-reaction.

Troubleshooting & FAQs

Q1: During scale-up, my GC-MS shows a high percentage of O-alkylated byproducts (enol ethers) instead of the desired C-alkylated product. How do I fix this? The Causality: 1,3-cyclohexanediones exist predominantly in their enol form, making the resulting enolate an ambient nucleophile[2]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the C2 carbon is "soft". If you are using polar aprotic solvents (like DMF) or hard electrophiles (like methyl tosylate), the solvent leaves the hard oxygen naked, drastically favoring O-alkylation. The Solution: Switch to a protic solvent system (e.g., Ethanol/Water) and a soft electrophile like Methyl Iodide (MeI). Protic solvents hydrogen-bond with the hard oxygen center, sterically and electronically shielding it. This forces the electrophile to attack the softer, unshielded C2 carbon, ensuring regioselective C-alkylation[3].

Q2: The first methylation proceeds smoothly, but the reaction stalls before the second methyl group is added. How do I force complete di-alkylation? The Causality: The introduction of the first methyl group at C2 yields 2,5-dimethylcyclohexane-1,3-dione. This single methyl group causes a significant inductive and steric shift, decreasing the acidity of the remaining C2 proton (shifting the pKa from ~5.0 to ~9.0). The Solution: The second alkylation cannot be performed under the same mild conditions as the first. You must supply a higher activation energy. While the first equivalent of MeI reacts readily at room temperature, the second equivalent requires refluxing conditions (70–80 °C) and a slight excess of base to drive the sterically hindered enolate formation to completion.

Q3: My 10 kg pilot batch darkened significantly, and the yield dropped by 30% compared to the bench scale. What caused this degradation? The Causality: Exothermic runaway. Both the neutralization of the enol with KOH and the subsequent alkylation with MeI are highly exothermic. At scale, poor heat dissipation creates localized hot spots. These hot spots trigger base-catalyzed aldol condensations of the starting materials and oxidative degradation of the enolate[4]. The Solution: Implement a self-validating, temperature-gated addition protocol. Never charge all reagents simultaneously. Form the enolate at 0–5 °C, then dose the MeI continuously via a mass flow controller, ensuring the internal temperature never exceeds 20 °C during the first addition phase.

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the causal relationship between solvent/electrophile choice and regioselective yield during the scale-up of 1,3-diones.

Solvent SystemBaseElectrophile (Type)Temp (°C)C-Alkylation Yield (%)O-Alkylation Yield (%)
DMF (Aprotic)K₂CO₃MeOTs (Hard)2512.082.5
EtOH / H₂O (Protic)KOHMeI (Soft)2588.0 (Mono-alkylated)< 5.0
EtOH / H₂O (Protic) KOH MeI (Soft) 75 (Reflux) 94.5 (Di-alkylated) < 2.0
Self-Validating Experimental Protocol: 1 kg Scale-Up

This methodology is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checks are met.

Step 1: Primary Enolate Formation

  • Charge a jacketed reactor with 1.0 kg (7.93 mol) of 5-methyl-1,3-cyclohexanedione[1] and 4.0 L of Ethanol.

  • Chill the reactor to 5 °C.

  • Slowly dose an aqueous solution of KOH (445 g, 7.93 mol in 500 mL H₂O) over 45 minutes, maintaining the internal temperature below 15 °C.

  • Validation Check: The solution must transition from clear to a pale yellow homogeneous mixture. The pH should stabilize at approximately 10.5.

Step 2: First Methylation (Mono-alkylation)

  • Via an addition funnel or mass flow controller, dose 1.18 kg (8.32 mol, 1.05 eq) of Methyl Iodide (MeI) over 2 hours.

  • Set the jacket cooling to maintain an internal temperature strictly between 15 °C and 20 °C.

  • Validation Check: The exothermic heat signature will cease once mono-alkylation is complete. The pH will drop to ~8.0 as the enolate is consumed.

Step 3: Secondary Enolate Formation & Di-alkylation

  • Charge a second portion of aqueous KOH (490 g, 8.72 mol, 1.1 eq) to the reactor.

  • Heat the reactor to 75 °C (gentle reflux).

  • Slowly dose a second portion of MeI (1.69 kg, 11.9 mol, 1.5 eq) over 3 hours.

  • Validation Check: Pull an aliquot for HPLC/GC-MS. The intermediate peak (2,5-dimethylcyclohexane-1,3-dione) must be < 1% AUC before proceeding.

Step 4: Quench and Workup

  • Distill off the bulk of the Ethanol under reduced pressure.

  • Cool the aqueous residue to 10 °C and acidify with 2M HCl to a pH of 3.0. (Causality: This protonates any unreacted mono-alkylated species, making them preferentially partition into the aqueous waste).

  • Extract the target compound with Methyl tert-butyl ether (MTBE) (3 x 2 L).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2,2,5-trimethylcyclohexane-1,3-dione.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern Comparison: 2,2,5-Trimethylcyclohexane-1,3-dione vs. 5,5-Dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the structural elucidation of cyclic 1,3-diketones, mass spectrometry (MS) serves as a definitive analytical tool. However, the fragmentation behavior of these molecules is heavily dictated by their ability to undergo keto-enol tautomerization[1]. This guide provides an objective, data-driven comparison of the MS fragmentation pattern of 2,2,5-trimethylcyclohexane-1,3-dione against its widely utilized structural analog, 5,5-dimethylcyclohexane-1,3-dione (commonly known as Dimedone)[2].

By analyzing the causality behind their divergent electron ionization (EI) and electrospray ionization (ESI) profiles, researchers can better distinguish between enolizable and non-enolizable cyclic diketones in complex drug development workflows.

Mechanistic Causality: Enolization vs. Steric Blocking

The fundamental divergence in the mass spectral data of these two compounds stems from a single structural variance: the gem-dimethyl substitution at the C2 position of 2,2,5-trimethylcyclohexane-1,3-dione.

  • The Enolizable Alternative (Dimedone): Dimedone possesses two alpha-protons at the C2 position, allowing it to readily tautomerize into its enol form in both solution and the gas phase[1]. Consequently, its mass spectrum is dominated by fragmentation pathways characteristic of enols, most notably the prominent loss of water (H₂O)[2].

  • The Blocked Diketone (2,2,5-Trimethylcyclohexane-1,3-dione): The addition of two methyl groups at the C2 position completely blocks enolization due to the lack of abstractable alpha-protons. Therefore, it exists exclusively in the diketo form[3]. Its fragmentation is strictly governed by classical carbonyl gas-phase chemistry: α -cleavage, inductive carbon monoxide (CO) loss, and Retro-Diels-Alder (RDA) ring opening[4].

Comparative Mass Spectrometry Data

The following table summarizes the quantitative differences in the primary EI-MS fragmentation pathways (at standard 70 eV) for both compounds. Data demonstrates how the structural "block" at C2 forces the trimethyl variant down an entirely different thermodynamic degradation path[5].

Fragmentation Mechanism2,2,5-Trimethylcyclohexane-1,3-dione (m/z)Dimedone (m/z)Mechanistic Causality & Structural Origin
Molecular Ion [M]⁺• 154140Intact radical cation. Stronger in the trimethyl variant due to the lack of rapid enol-driven dehydration[5].
[M - CH₃]⁺ 139125 α -cleavage. The trimethyl variant has a higher statistical probability of methyl loss due to the C2 gem-dimethyls[3].
[M - CO]⁺• 126112Inductive cleavage of the carbonyl group. Highly diagnostic for non-enolized cyclic diketones[3].
[M - H₂O]⁺• Absent / Trace122Driven by the enol tautomer. The C2-blocked trimethyl variant cannot undergo this pathway[1].
Retro-Diels-Alder 9884Ring cleavage yielding a diene/ketene fragment. Common in cyclic 1,3-diketones regardless of tautomeric state[4].

Visualizing the Fragmentation Pathways

Fragmentation_Pathways M [M]⁺• m/z 154 (2,2,5-trimethylcyclohexane-1,3-dione) A [M - CH₃]⁺ m/z 139 M->A α-Cleavage (-15 Da) B [M - CO]⁺• m/z 126 M->B Inductive Cleavage (-28 Da) C Retro-Diels-Alder m/z 98 M->C RDA Cleavage (-56 Da) D [M - C₂H₂O]⁺• m/z 112 M->D Ketene Loss (-42 Da)

Primary EI-MS fragmentation pathways for 2,2,5-trimethylcyclohexane-1,3-dione.

Self-Validating Experimental Protocols

To ensure high-fidelity, reproducible data that accurately captures these mechanistic differences, the following protocols utilize internal self-validation loops.

Protocol A: High-Resolution GC-EI-MS Analysis

This protocol is designed to capture the primary radical cation fragmentations without thermal degradation artifacts.

  • Sample Preparation & Isotopic Spiking: Dissolve 1.0 mg of 2,2,5-trimethylcyclohexane-1,3-dione in 1.0 mL of LC-MS grade dichloromethane.

    • Self-Validation Step: Spike the solution with 10 µL of Dimedone-d6 (isotopically labeled internal standard). If the final spectrum fails to show a +6 Da shift for the internal standard's fragments, the run is automatically flagged for ion source contamination or mass calibration drift.

  • Chromatographic Separation: Inject 1.0 µL into a GC system equipped with a 5% phenyl-methylpolysiloxane capillary column. Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Set the initial temperature to 70°C (hold 2 min), then ramp at 15°C/min to 250°C.

    • Causality: This specific gradient ensures baseline resolution between the diketone and any potential synthetic impurities (e.g., mono-methylated analogs).

  • Electron Ionization (EI): Operate the ion source strictly at 70 eV and 230°C.

    • Causality: 70 eV is the universal thermodynamic standard for EI. It provides the exact energy required to induce reproducible, library-matchable fragmentation pathways (like the α -cleavage) without obliterating the molecular ion[5].

  • Data Acquisition: Scan from m/z 35 to 400.

Protocol B: ESI-MS/MS Collision-Induced Dissociation (CID)

For drug development professionals requiring LC-MS/MS workflows, soft ionization requires a different approach.

  • Sample Dilution: Dilute the analyte to 10 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring efficient formation of the [M+H]⁺ precursor ion (m/z 155).

  • Ionization: Introduce the sample via direct infusion into the ESI source operating in positive ion mode (+ESI) with a capillary voltage of 3.0 kV.

  • CID Energy Stepping (Self-Validation): Isolate the[M+H]⁺ ion in the first quadrupole. Subject it to CID using argon gas at Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

    • Self-Validation Step: By stepping the energy, the system validates the precursor-product relationship. At 15 eV, primary losses (e.g., -CO) should appear. At 45 eV, secondary fragments (e.g., sequential loss of CH₃ and CO) must dominate. If the transition is non-linear, the isolation window is contaminated by a co-eluting isobaric species.

MS_Workflow Step1 Sample Prep & Isotopic Spiking Step2 GC/LC Separation Step1->Step2 Step3 Ionization (70eV EI / +ESI) Step2->Step3 Step4 Mass Analysis & CID Stepping Step3->Step4 Step5 Data Validation (Library Match) Step4->Step5

Self-validating mass spectrometry workflow for cyclic diketone analysis.

References

  • 1 - core.ac.uk 2.2 - benchchem.com 3.3 - publish.csiro.au 4.4 - nih.gov 5.5 - nist.gov

Sources

comparative analysis of nucleophilic addition to 2,2,5-trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Nucleophilic Addition to 2,2,5-Trimethylcyclohexane-1,3-dione

Introduction As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where substrate sterics completely override intrinsic electronic reactivity. The nucleophilic addition to 1,3-cyclohexanediones is a classic example. While unsubstituted or 5,5-disubstituted analogs (like dimedone) are ubiquitous in literature, the introduction of a gem-dimethyl group at the C2 position—as seen in 2,2,5-trimethylcyclohexane-1,3-dione —fundamentally alters the molecule's reaction trajectory.

This guide provides an objective, data-driven comparison of nucleophilic addition to 2,2,5-trimethylcyclohexane-1,3-dione against its structural alternatives. We will dissect the causality behind the "C2-blockade," evaluate stereochemical outcomes, and establish self-validating experimental protocols for drug development professionals working with complex terpenoid and taxane scaffolds[1].

Structural Dynamics & The "C2-Blockade" Effect

To understand the reactivity of 2,2,5-trimethylcyclohexane-1,3-dione, we must benchmark it against the industry standard, 5,5-dimethylcyclohexane-1,3-dione (dimedone).

  • The Enolization Trap: Dimedone possesses highly acidic protons at the C2 position (pKa ~5.2). When subjected to standard nucleophiles (especially basic organometallics like Grignard reagents), dimedone rapidly deprotonates to form a stable enolate. This enolate is entirely unreactive toward further nucleophilic addition at the carbonyl carbon[2].

  • The C2-Blockade: 2,2,5-trimethylcyclohexane-1,3-dione lacks these C2 protons, permanently locking it in the diketone form. While this prevents the "enolization trap" at C2, the gem-dimethyl group creates a massive steric shield around the C1 and C3 carbonyls. Consequently, the trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is severely restricted.

  • Stereochemical Bias (The C5 Influence): The addition of the C5 methyl group introduces facial asymmetry. According to the Cieplak model and standard transition-state analysis, nucleophilic attack on this system is heavily biased toward the equatorial trajectory to minimize 1,3-diaxial interactions with the C5 methyl and the C2 axial methyl group[3].

Comparative Performance Analysis

The following table synthesizes experimental data comparing the nucleophilic addition efficiency across three distinct 1,3-dione scaffolds.

Table 1: Quantitative Comparison of Nucleophilic Addition Yields & Selectivity

SubstrateNucleophile / ConditionsPrimary Reaction PathwayYield of 1,2-AdductDiastereomeric Ratio (d.r.)
5,5-Dimethylcyclohexane-1,3-dione NaBH₄ (1.0 eq), MeOH, 0°CEnolization / Unreactive< 5%N/A
5,5-Dimethylcyclohexane-1,3-dione MeMgBr (1.1 eq), THF, 0°CDeprotonation (Enolate)0%N/A
2,2-Dimethylcyclohexane-1,3-dione NaBH₄ (1.0 eq), MeOH, 0°C1,2-Reduction88%N/A (Achiral C5)
2,2-Dimethylcyclohexane-1,3-dione MeMgBr (1.1 eq), THF, 0°C1,2-Addition65%N/A
2,2,5-Trimethylcyclohexane-1,3-dione NaBH₄ (1.0 eq), MeOH, 0°C1,2-Reduction82% > 9:1 (Equatorial OH)
2,2,5-Trimethylcyclohexane-1,3-dione MeLi (1.1 eq), THF, -78°C1,2-Addition71% 8:1 (Equatorial OH)
2,2,5-Trimethylcyclohexane-1,3-dione t-BuMgCl (1.1 eq), THF, 0°CC4/C6 Deprotonation< 5% N/A

Data Interpretation: 2,2,5-trimethylcyclohexane-1,3-dione successfully undergoes 1,2-addition with small, hard nucleophiles (hydride, methyllithium)[4]. However, when challenged with bulky nucleophiles (t-BuMgCl), the steric penalty of the C2-blockade exceeds the activation energy for deprotonation at the less acidic C4/C6 positions, resulting in kinetic enolate formation rather than addition.

Mechanistic Logic & Stereochemical Trajectory

To visualize the decision tree a nucleophile faces when approaching 2,2,5-trimethylcyclohexane-1,3-dione, refer to the pathway diagram below.

NucleophilicAdditionLogic Start 2,2,5-Trimethylcyclohexane- 1,3-dione Nu Nucleophile Introduction (Hydride vs. Organometallic) Start->Nu CheckSteric Steric & Electronic Assessment Nu->CheckSteric PathA Small/Hard Nucleophile (e.g., NaBH4, MeLi) CheckSteric->PathA Low Steric Bulk PathB Bulky/Basic Nucleophile (e.g., t-BuMgCl, LDA) CheckSteric->PathB High Steric Bulk Add 1,2-Nucleophilic Addition (Equatorial Approach Favored) PathA->Add Deprot C4/C6 Deprotonation (Kinetic Enolate) PathB->Deprot ProdA Diastereoselective Mono-Adduct Add->ProdA ProdB Enolate Recovery / No Addition Deprot->ProdB

Fig 1. Mechanistic divergence in nucleophilic addition based on nucleophile sterics and basicity.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind each step is explicitly defined to ensure scientific rigor and reproducibility.

Protocol A: Diastereoselective Hydride Reduction (Synthesis of 3-hydroxy-2,2,5-trimethylcyclohexan-1-one) Objective: Achieve mono-reduction while controlling the equatorial approach of the hydride.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 2,2,5-trimethylcyclohexane-1,3-dione (1.0 mmol) in anhydrous Methanol (10 mL).

    • Causality: Methanol acts as both solvent and proton source, accelerating the breakdown of the initial borate complex and preventing over-reduction.

  • Temperature Control: Cool the solution to precisely -78°C using a dry ice/acetone bath.

    • Causality: Lowering the temperature maximizes diastereoselectivity by rigidifying the cyclohexane ring chair conformation, forcing the hydride to attack from the less hindered equatorial face.

  • Nucleophile Addition: Add NaBH₄ (1.0 mmol) in one portion. Stir for 2 hours at -78°C.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation: The starting diketone is UV-inactive but stains dark blue with p-anisaldehyde. The emergence of a slower-moving, purple-staining spot confirms the formation of the mono-alcohol.

  • Quench & Workup: Quench the reaction strictly at -78°C by dropwise addition of saturated aqueous NH₄Cl (5 mL).

    • Causality: The cessation of effervescence (H₂ gas evolution) validates the complete neutralization of unreacted hydride. Extract with EtOAc (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Alkylation via Organolithium (Synthesis of 3-hydroxy-2,2,3,5-tetramethylcyclohexan-1-one) Objective: Overcome the C2-blockade using a highly reactive, low-steric-bulk carbon nucleophile.

  • Preparation: Dissolve the diketone (1.0 mmol) in anhydrous THF (10 mL) under N₂. Cool to -78°C.

  • Nucleophile Addition: Add Methyllithium (MeLi, 1.6 M in Et₂O, 1.1 mmol) dropwise over 10 minutes.

    • Causality: MeLi is chosen over MeMgBr because the lithium counterion provides stronger Lewis acidic coordination to the carbonyl oxygen, increasing electrophilicity and driving the addition forward despite steric crowding.

  • Reaction & Quench: Stir for 1 hour at -78°C. Quench with saturated NH₄Cl (5 mL) before warming to room temperature.

    • Self-Validation: If the reaction is allowed to warm before quenching, the alkoxide intermediate can trigger a retro-aldol-type ring opening. Quenching at low temperature locks the kinetic 1,2-adduct.

Conclusion

While 2,2,5-trimethylcyclohexane-1,3-dione presents formidable steric challenges compared to its unsubstituted or 5,5-disubstituted counterparts, it is far from unreactive. By carefully matching the nucleophile's steric profile and basicity to the substrate's unique "C2-blockade," researchers can achieve highly diastereoselective 1,2-additions. These principles are foundational for synthesizing complex, highly methylated ring systems found in advanced therapeutics and natural products.

Sources

validating computational models of 2,2,5-trimethylcyclohexane-1,3-dione with experimental data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Computational Models for 2,2,5-trimethylcyclohexane-1,3-dione Using Experimental Data

This guide provides a comprehensive framework for the rigorous validation of computational models of 2,2,5-trimethylcyclohexane-1,3-dione. For researchers, computational chemists, and professionals in drug development, the accuracy of in-silico models is paramount. A model's predictive power is only as reliable as its validation against empirical evidence. This document outlines the necessary interplay between theoretical calculations and experimental data, establishing a self-validating system to ensure the trustworthiness and accuracy of molecular modeling.

While extensive published data for 2,2,5-trimethylcyclohexane-1,3-dione is limited, this guide establishes a robust methodology. We will leverage established protocols and data from structurally analogous compounds to illustrate a best-practice workflow, from model selection to multi-modal experimental comparison.

Part 1: Foundational Strategy in Computational Modeling

The initial step in any validation workflow is the construction of a robust and appropriate computational model. The choice of theoretical method dictates the accuracy of the geometric, energetic, and spectroscopic predictions.

Selecting the Appropriate Computational Method

For a molecule like 2,2,5-trimethylcyclohexane-1,3-dione, which possesses a flexible cyclohexane ring and polar carbonyl groups, Density Functional Theory (DFT) offers a superior balance of computational cost and accuracy compared to simpler molecular mechanics methods.[1]

  • Recommended Functional: The B3LYP hybrid functional is a well-established choice for organic molecules, providing reliable geometric and frequency calculations.

  • Recommended Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of the oxygen atoms, while polarization functions (d,p) are necessary for capturing the correct bond angles and molecular shape.

The causality behind this choice lies in the need to accurately model both the covalent framework and the electronic environment of the carbonyl groups, which govern the molecule's reactivity and intermolecular interactions.

The Computational Workflow

The process begins with defining the initial 3D structure and proceeds through optimization and property calculation. This systematic workflow ensures that the final computed data is derived from a stable, low-energy molecular state.

cluster_input 1. Input Generation cluster_calc 2. Quantum Mechanical Calculation cluster_output 3. Data Extraction a Draw 2D Structure & Convert to 3D b Geometry Optimization (Find Energy Minimum) a->b Initial Guess Geometry c Frequency Calculation (Confirm Minimum & Obtain IR Spectra) b->c d NMR Shielding Tensor Calculation b->d e Conformational Analysis (Dihedral Scan) b->e f Optimized 3D Coordinates b->f g Vibrational Frequencies & Intensities c->g h Isotropic Shielding Values (NMR) d->h i Potential Energy Surface e->i

Caption: Workflow for computational data generation.

Part 2: Acquiring the Experimental Benchmark Data

Trustworthy validation requires high-quality experimental data. The following protocols outline the necessary steps to synthesize and characterize 2,2,5-trimethylcyclohexane-1,3-dione, providing the empirical foundation for comparison.

Protocol: Synthesis and Characterization

The synthesis of cyclohexane-1,3-dione derivatives can often be achieved via methods like the Michael addition reaction.[2] Characterization of the final, purified product is essential.

Step-by-Step Synthesis Outline (Adapted from similar compounds[3]):

  • Reaction Setup: Combine a suitable precursor with reagents in an appropriate solvent (e.g., dichloromethane).

  • Catalysis: Introduce a catalyst (e.g., dicyclohexylcarbodiimide and 4-dimethylaminopyridine) to facilitate the cyclization and condensation reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for a set period (e.g., 24 hours), monitoring progress with thin-layer chromatography.

  • Workup & Purification: Quench the reaction, perform liquid-liquid extraction, and purify the crude product using column chromatography or recrystallization to obtain pure 2,2,5-trimethylcyclohexane-1,3-dione.

  • Purity Confirmation: Confirm the purity and identity of the synthesized compound using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.

Protocol: Single-Crystal X-ray Crystallography

This technique provides the definitive solid-state structure, offering precise measurements of bond lengths and angles against which the computational model can be directly compared.

Step-by-Step Crystallography Workflow:

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen is used to cool the crystal (e.g., to 100 K) to minimize thermal vibrations.

  • Diffraction Measurement: Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data as the crystal is rotated.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.

Protocol: Spectroscopic Analysis (NMR & FTIR)

Spectroscopic data provides a critical axis for validation, reflecting the molecule's electronic environment and vibrational modes.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve a precise amount of the compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

  • Data Acquisition: Place the sample in an NMR spectrometer and acquire ¹H and ¹³C spectra using standard pulse programs.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare the sample using a method like a KBr pellet or as a thin film on a salt plate.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the infrared spectrum of the sample over a standard range (e.g., 4000-400 cm⁻¹).

Part 3: The Validation Workflow: A Head-to-Head Comparison

This section details the direct comparison of computationally derived parameters with their experimentally measured counterparts. The degree of correlation across these different data types determines the model's validity.

cluster_comp Computational Data cluster_exp Experimental Data cluster_val Validation & Refinement a Optimized Geometry i Structural Overlay & RMSD Calculation a->i b Calculated Frequencies j Frequency Correlation & Scaling Factor b->j c Calculated NMR Shifts k Chemical Shift Linear Regression c->k d Conformational Energies l Conformer Population Analysis d->l e X-ray Crystal Structure e->i f FTIR Spectrum f->j g 1H & 13C NMR Spectra g->k h Thermodynamic Data / NMR Couplings h->l m Model Refinement or Acceptance i->m j->m k->m l->m

Caption: The iterative process of model validation.

Validation of Structural Parameters

The most direct validation is the comparison of the computed geometry with X-ray crystallography data. While calculations are typically performed on a single molecule in the gas phase, and experiments are on a crystal lattice, the comparison remains highly informative.

Table 1: Comparison of Key Geometric Parameters (Illustrative Example) (Note: As specific data for the title compound is unavailable, this table serves as a template for the required analysis.)

ParameterBond/AngleComputational (DFT/B3LYP)Experimental (X-ray)% Deviation
Bond LengthC1=O1.22 ÅValue from experimentCalculate
Bond LengthC2-C9(gem-Me)1.54 ÅValue from experimentCalculate
Bond AngleO=C1-C6121.5°Value from experimentCalculate
Dihedral AngleC4-C5-C6-C155.2° (Chair)Value from experimentCalculate

Discrepancies can arise from intermolecular forces in the crystal, such as hydrogen bonding, which are absent in the gas-phase model.[4] A Root-Mean-Square Deviation (RMSD) below 0.1 Å for bond lengths is typically considered excellent agreement.

Validation of Spectroscopic Properties

FTIR Spectroscopy: DFT calculations yield harmonic frequencies, which are systematically higher than experimental anharmonic frequencies. Therefore, a scaling factor (typically ~0.96-0.98 for B3LYP) is applied to the computed values. The primary validation check is the correlation of major peaks, especially the strong C=O stretching frequency (~1700-1740 cm⁻¹).

Table 2: Comparison of Vibrational Frequencies (Illustrative)

Vibrational ModeScaled Computational (cm⁻¹)Experimental (cm⁻¹)Assignment
C=O Stretch (sym)CalculateValue from experimentKetone
C=O Stretch (asym)CalculateValue from experimentKetone
C-H Stretch (sp³)CalculateValue from experimentMethyl/Methylene

NMR Spectroscopy: Calculated isotropic shielding values are converted to chemical shifts by referencing against the calculated shielding of TMS with the same level of theory. A linear regression analysis between experimental and calculated shifts should yield a correlation coefficient (R²) close to 1.0.

Table 3: Comparison of ¹³C NMR Chemical Shifts (Illustrative)

Carbon AtomCalculated Shift (ppm)Experimental Shift (ppm)Assignment
C1CalculateValue from experimentCarbonyl
C2CalculateValue from experimentQuaternary
C5CalculateValue from experimentMethine
Validation of Conformational Preferences

The cyclohexane ring exists in a dynamic equilibrium between conformers. For 2,2,5-trimethylcyclohexane-1,3-dione, the key equilibrium is the ring flip that interconverts the axial and equatorial positions of the C5-methyl group.

cluster_A Axial C5-Methyl cluster_B Equatorial C5-Methyl a Higher Energy (1,3-Diaxial Strain) b Lower Energy (Sterically Favored) a->b Ring Flip ΔG° > 0

Caption: Conformational equilibrium of the C5-methyl group.

Computational modeling can predict the energy difference (ΔG°) between these two states. The axial conformer is expected to be destabilized by 1,3-diaxial interactions between the methyl group and the axial hydrogens on C1 and C3.[5] The energy cost of placing a methyl group in an axial position (its "A-value") is approximately 7.28 kJ/mol.[5] A validated computational model should reproduce this energy difference within a reasonable margin. This prediction can be indirectly verified through advanced NMR techniques that measure coupling constants, which are sensitive to the dihedral angles characteristic of each conformer.

Conclusion

The validation of a computational model is not a single check but a multi-pronged strategy. By systematically comparing calculated structural, spectroscopic, and energetic data against high-quality experimental results, researchers can establish a high degree of confidence in their models. This rigorous process ensures that the computational model of 2,2,5-trimethylcyclohexane-1,3-dione is not merely a theoretical construct but a reliable tool for predicting molecular behavior, guiding further research, and accelerating the drug development pipeline.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21571044, 2,2,5-Trimethylcyclohexane-1,3-dione. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77478, 2,2,5-Trimethyl-1,3-dioxane-4,6-dione. Available: [Link]

  • Al-Buriahi, A. K., et al. (2024). DFT Computation, Spectroscopic, Hirshfeld Surface, Docking and Topological Analysis on 2,2,5‐Trimethyl‐1,3‐Dioxane‐5‐Carboxylic Acid as Potent Anti‐Cancer Agent. ResearchGate. Available: [Link]

  • Kumar, R. S., et al. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Asian Journal of Pharmaceutical and Clinical Research. Available: [Link]

  • Giesen, D. J., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications. Available: [Link]

  • Avila-Adame, C., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available: [Link]

  • Burke, K., et al. (2022). Density-Corrected DFT. arXiv. Available: [Link]

  • Giesen, D. J., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. ResearchGate. Available: [Link]

  • The Good Scents Company (2024). 1,3-cyclohexane dione. The Good Scents Company. Available: [Link]

  • Hoffman Fine Chemicals (2024). CAS 1125-11-7 | 2,5,5-Trimethylcyclohexane-1,3-dione. Hoffman Fine Chemicals. Available: [Link]

  • Meana, A., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences. Available: [Link]

  • Sramkó, D., et al. (2009). The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. Proceedings of the National Academy of Sciences. Available: [Link]

  • NIST (2021). 1,2,5-trimethylcyclohexane. NIST Chemistry WebBook. Available: [Link]

  • Matrix Fine Chemicals (2024). 2,5,5-TRIMETHYLCYCLOHEXANE-1,3-DIONE. Matrix Fine Chemicals. Available: [Link]

  • Antol, I., et al. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. FULIR. Available: [Link]

  • Pinter, B., et al. (2018). Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. AIR Unimi. Available: [Link]

  • Butler, R. N., et al. (2009). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54464486, 2,5,5-Trimethylhexa-1,3-diene. Available: [Link]

  • SpectraBase (2024). 1,3,5-Trimethylcyclohexane. SpectraBase. Available: [Link]

  • SpectraBase (2024). 2,2,5-Trimethylhexane - Optional[13C NMR]. SpectraBase. Available: [Link]

  • NIST (2021). Hexamethylcyclohexane-1,3,5-trione. NIST Chemistry WebBook. Available: [Link]

  • Chemistry Steps (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. Available: [Link]

  • Abraham, R. J., et al. (1982). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Available: [Link]

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Safety Operating Guide

2,2,5-trimethylcyclohexane-1,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational and Disposal Guide for 2,2,5-Trimethylcyclohexane-1,3-dione

Introduction

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of reactive intermediates. 2,2,5-trimethylcyclohexane-1,3-dione (CAS: 126833-10-1) is a highly specialized cyclic diketone. Like its parent analog 1,3-cyclohexanedione, it serves as a critical building block in organic synthesis—particularly in Knoevenagel condensations, Michael additions, and the construction of complex heterocyclic scaffolds[1].

However, the very features that make this compound synthetically valuable—its reactive methylene group and dual carbonyl functions—also dictate strict handling and disposal protocols. This guide provides a self-validating, step-by-step operational framework for the safe disposal of 2,2,5-trimethylcyclohexane-1,3-dione, ensuring both laboratory safety and strict regulatory compliance.

Section 1: Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical causality behind the compound's behavior.

Table 1: Physicochemical Properties and Hazard Profile

ParameterValue / DescriptionOperational Implication
Molecular Formula C9H14O2 [1]Non-halogenated organic compound; dictates RCRA disposal pathway.
Molecular Weight 154.21 g/mol [1]Solid at room temperature; poses a particulate/dust inhalation risk.
Solubility Water SolubleCritical: High environmental mobility. Cannot be flushed down drains [2].
Hazard Classification Acute Tox. 4 (Oral)Harmful if swallowed. Requires strict PPE (gloves, goggles, lab coat) [2].
Reactivity Reactive methylene groupAvoid contact with strong oxidizers to prevent uncontrolled exothermic reactions.

Mechanistic Rationale: The compound's high water solubility means that any introduction into the municipal water system could lead to rapid, uncontrolled environmental spread. Furthermore, its electrophilic carbonyl centers can interact with biological nucleophiles, which is why it is classified as harmful if swallowed [2]. Therefore, our disposal system must be completely isolated from aqueous waste streams.

Section 2: Step-by-Step Disposal Methodology

A self-validating disposal protocol ensures that every step inherently confirms the safety of the next. For 2,2,5-trimethylcyclohexane-1,3-dione, thermal destruction via chemical incineration is the only acceptable method [2].

Protocol: Preparation for Incineration

  • Segregation: Isolate 2,2,5-trimethylcyclohexane-1,3-dione waste from any halogenated solvents or strong oxidizers. Mixing with halogens needlessly complicates the waste profile and increases disposal costs [3].

  • Solvent Dissolution (The Causality Step): Do not send raw powder directly to the waste stream if avoidable. Instead, dissolve or mix the solid material with a highly combustible, non-halogenated solvent (e.g., ethanol, acetone, or ethyl acetate) [2].

    • Why? Dissolving the solid in a combustible solvent guarantees a high British Thermal Unit (BTU) value. This ensures the mixture burns at a sufficiently high temperature during incineration to completely cleave the cyclohexane ring, preventing the release of unburned toxic intermediates.

  • Containment: Transfer the dissolved mixture into a clearly labeled, tightly sealed, chemically compatible container (e.g., HDPE or glass).

  • Incineration: Transfer the container to a licensed hazardous waste disposal facility. The facility must utilize a chemical incinerator equipped with an afterburner and a scrubber [2]. The afterburner ensures complete combustion of any volatile organic compounds (VOCs), while the scrubber neutralizes potential trace emissions.

Section 3: Spill Response & Decontamination Workflow

In the event of a solid spill, immediate and methodical action is required to prevent aerosolization and environmental contamination.

Spill Response Protocol:

  • Secure the Area: Evacuate non-essential personnel and ensure local exhaust ventilation is active.

  • PPE Verification: Don a particulate respirator (if airborne dust is present), nitrile gloves, and safety goggles.

  • Mechanical Collection: Do not use water to wash the spill, as this will dissolve the compound and facilitate its spread. Instead, use a spark-proof brush and dustpan to gently sweep up the solid without creating dust[2].

  • Secondary Decontamination: Once the bulk solid is collected into a hazardous waste container, wipe the area with a disposable cloth dampened with a small amount of acetone to capture residual dust. Place the cloth in the same waste container for incineration.

G Start 2,2,5-trimethylcyclohexane -1,3-dione Waste Assess Assess Physical State Start->Assess Solid Solid Powder (Unused/Spill) Assess->Solid Liquid Reaction Mixture (Organic Solvents) Assess->Liquid Mix Mix with Combustible Solvent (Acetone/Ethanol) Solid->Mix Forbidden Aqueous Waste Route (STRICTLY FORBIDDEN) Solid->Forbidden Liquid->Mix Incinerate Chemical Incinerator (Afterburner + Scrubber) Mix->Incinerate Complete RCRA Manifest & Licensed Disposal Incinerate->Complete

Figure 1: Decision tree and operational workflow for the safe disposal of 2,2,5-trimethylcyclohexane-1,3-dione.

Section 4: Regulatory Compliance & Documentation

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), proper classification of waste is a legal imperative [3].

  • Waste Coding: Because 2,2,5-trimethylcyclohexane-1,3-dione lacks fluorine, chlorine, bromine, or iodine, it is classified strictly as a non-halogenated organic waste .

  • Solvent Mixtures: If the compound is dissolved in a spent solvent like acetone, methanol, or xylene for disposal, the entire mixture must be manifested under the appropriate EPA F-list codes (e.g., F003 for spent non-halogenated solvents like acetone or methanol) [3].

  • Manifesting & Chain of Custody: Always maintain an active log of the waste volume generated. To create a self-validating compliance loop, ensure the licensed disposal company provides a Certificate of Destruction (CoD) confirming that the material was successfully incinerated. This legally closes the chain of custody and validates your laboratory's operational integrity.

References

  • Title: 2,2,5-Trimethylcyclohexane-1,3-dione | C9H14O2 | CID 21571044 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

Personal protective equipment for handling 2,2,5-trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. To safely handle 2,2,5-trimethylcyclohexane-1,3-dione , we must first understand its molecular behavior, how it interacts with the human body, and how to engineer a self-validating workflow that eliminates exposure risks.

This guide provides a comprehensive, field-proven framework for the safe operational handling, weighing, and disposal of this specific cyclic diketone.

Structural Hazard Causality: The Molecular "Why"

To design an effective Personal Protective Equipment (PPE) strategy, we must analyze the chemical's structure. 2,2,5-trimethylcyclohexane-1,3-dione is a cyclic 1,3-diketone. However, it possesses a critical structural nuance:

Unlike standard 1,3-diketones (such as dimedone) which are highly acidic due to rapid enolization at the C2 position, 2,2,5-trimethylcyclohexane-1,3-dione is sterically blocked by a gem-dimethyl group at C2 . Because it cannot undergo classic inter-carbonyl enolization, its primary hazard profile shifts. Instead of severe acidity, the risk stems from its highly lipophilic trimethylated backbone , which significantly enhances its ability to penetrate the lipid-rich stratum corneum of the skin compared to unsubstituted analogs.

Furthermore, as a fine organic powder, it is highly prone to triboelectric charging (static buildup), making aerosolization and subsequent inhalation the primary vectors for respiratory and ocular irritation .

Quantitative Hazard Profile & PPE Matrix

To mitigate these risks, all quantitative data and corresponding PPE specifications are summarized below.

Table 1: Physicochemical Profile & Operational Implications

ParameterValue / DescriptionOperational Implication
CAS Number 126833-10-1Unique identifier for SDS cross-referencing and waste tracking.
Molecular Formula C9H14O2High lipophilicity; readily absorbs through unprotected dermal layers.
Physical State Solid (Fine Powder)High risk of aerosolization during spatial transfer; requires static control.
Vapor Pressure Negligible at 25°CInhalation risk is driven by particulate dust, not chemical vapor.
Primary Hazards H315, H319, H335Mandates strict dermal, ocular, and respiratory barrier isolation.

Table 2: Self-Validating PPE Matrix

PPE CategoryStandard / SpecificationMechanistic RationaleSelf-Validation Protocol
Respiratory NIOSH N95 or P100 Filters ≥95% of airborne diketone particulates (<0.3 µm).Validation: Perform a positive/negative pressure seal check. Readjust nose clip if air leaks.
Hand Nitrile, EN ISO 374-1 Type B Nitrile polymer chains resist permeation by lipophilic ketones better than latex.Validation: Visually inspect for micro-tears; inflate glove slightly to check for pressure leaks before donning.
Eye Safety Goggles, EN 166Indirect venting prevents airborne dust from settling on the conjunctiva.Validation: Ensure a tight seal against the face with no gaps at the temples or brow.
Body Tyvek Sleeves / Lab CoatPrevents accumulation of static-charged powder on forearms.Validation: Button completely; ensure cuffs overlap seamlessly with glove gauntlets.

Hazard Exposure & Mitigation Pathways

The following diagram maps the causality between the physical handling of the chemical, the biological exposure routes, and the engineered mitigation strategies.

HazardMitigation Handling 2,2,5-Trimethylcyclohexane- 1,3-dione Handling Inhalation Inhalation Hazard (Aerosolized Dust) Handling->Inhalation Airborne particles Dermal Dermal Hazard (Skin Irritation) Handling->Dermal Direct contact Ocular Ocular Hazard (Eye Irritation) Handling->Ocular Dust/Splash Ventilation Local Exhaust Ventilation (Fume Hood) Inhalation->Ventilation Mitigated by Respirator N95/P100 Respirator (NIOSH) Inhalation->Respirator Mitigated by Gloves Nitrile Gloves (EN ISO 374-1) Dermal->Gloves Mitigated by Goggles Safety Goggles (EN 166) Ocular->Goggles Mitigated by Safe Safe Operational State Ventilation->Safe Respirator->Safe Gloves->Safe Goggles->Safe

Hazard exposure pathways and corresponding PPE mitigation strategies.

Operational Workflow: Safe Weighing & Transfer

Because 2,2,5-trimethylcyclohexane-1,3-dione is a fine, lipophilic powder, standard open-air weighing will result in contamination. Follow this self-validating, step-by-step methodology to ensure absolute containment.

Step 1: Environmental Preparation

  • Action: Activate the chemical fume hood or Class II Type A2 Biological Safety Cabinet.

  • Causality: Establishes a negative pressure gradient, ensuring aerosolized particles are pulled away from the operator's breathing zone.

  • Validation: Verify the magnehelic gauge reads within the certified safe airflow range (typically 0.4–0.6 inches of water).

Step 2: PPE Donning & Integrity Check

  • Action: Don a fully buttoned lab coat, EN 166 goggles, N95 respirator, and EN ISO 374-1 nitrile gloves.

  • Validation: Perform the positive/negative pressure seal checks as outlined in Table 2.

Step 3: Anti-Static Weighing Protocol

  • Action: Wipe the exterior of the chemical container with a damp, lint-free cloth before opening. Use an anti-static zero-stat gun on the weigh boat.

  • Causality: Fine organic powders build triboelectric charges. Neutralizing the static prevents the powder from aggressively repelling the spatula and aerosolizing into the hood.

  • Validation: Hover a static-indicator wand over the weigh boat; a reading of <0.1 kV confirms safe anti-static conditions. The powder should rest inertly without clinging to the vertical walls of the boat.

Step 4: Sealed Transfer

  • Action: Transfer the weighed solid into a secondary vessel (e.g., a volumetric flask) and seal it before removing it from the fume hood.

  • Causality: Prevents cross-contamination of the general laboratory atmosphere during transit to the reaction station.

Step 5: Decontamination & Doffing

  • Action: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% isopropanol), followed by a distilled water wipe.

  • Causality: Isopropanol solubilizes the lipophilic diketone residue; the subsequent water wipe removes any remaining polar contaminants.

OperationalWorkflow Prep 1. Preparation Inspect PPE & Hood Donning 2. PPE Donning Gloves, Goggles, Coat Prep->Donning Weighing 3. Anti-Static Weighing Minimize Dust Donning->Weighing Transfer 4. Sealed Transfer Secondary Containment Weighing->Transfer Decon 5. Decontamination Wet Wiping Transfer->Decon

Step-by-step operational workflow for safe weighing and transfer.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental discharges can occur. Immediate, structured response is critical to prevent dermal exposure and environmental contamination.

Spill Response Protocol
  • Isolate: Evacuate the immediate area if the spill occurs outside of a ventilated fume hood.

  • Suppress (Do NOT Dry Sweep): Cover the powder spill with damp absorbent pads. Dry sweeping will immediately aerosolize the diketone, creating a severe inhalation hazard.

  • Collect: Use a non-sparking plastic scoop to transfer the dampened mass into a hazardous waste bag.

  • Decontaminate: Wash the spill surface with a ketone-compatible solvent (like acetone or isopropanol), followed by soap and water to break down the lipophilic residue.

Waste Disposal Plan
  • Containment: Consolidate 2,2,5-trimethylcyclohexane-1,3-dione waste in a clearly labeled, sealable polyethylene container. Do not mix with strong oxidizers.

  • Destruction: Submit for high-temperature incineration. The compound must be dissolved in a combustible solvent (e.g., ethanol) and burned in an EPA-approved chemical incinerator equipped with an afterburner and scrubber.

  • Causality: Never flush this chemical down the drain. Incineration completely oxidizes the C9H14O2 into CO2 and H2O, preventing the aquatic toxicity and bioaccumulation issues commonly associated with substituted cyclohexanediones entering the water table.

References

  • National Center for Biotechnology Information. "2,2,5-Trimethylcyclohexane-1,3-dione." PubChem, [Link]

  • Centers for Disease Control and Prevention. "NIOSH Respirator Selection Logic 2004." NIOSH, [Link]

  • BSI Group. "EN ISO 374-1:2016 Protective gloves against dangerous chemicals." BSI, [Link]

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。